N,6-dimethylpyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,6-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-4-7(8-2)5-9-6/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDLXEFCWOMUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-89-1 | |
| Record name | N,6-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Reactivity of N,6 Dimethylpyridin 3 Amine
Established Synthetic Pathways for N,6-dimethylpyridin-3-amine and its Analogues
Traditional synthetic routes to substituted pyridines, including this compound, often rely on classical condensation and functional group interconversion reactions. These methods, while foundational, have been continually refined to improve yields and expand substrate scope.
Amination Reactions for Pyridine (B92270) Ring Functionalization
The introduction of an amino group onto a pyridine ring is a fundamental transformation in the synthesis of compounds like this compound. Several strategies have been developed to achieve this, ranging from classical nucleophilic aromatic substitution to modern catalytic approaches.
One of the most established methods for aminating pyridines is the Chichibabin reaction, which traditionally uses sodium amide (NaNH2) to introduce an amino group at the 2-position. nih.gov However, this method's harsh conditions limit its generality. nih.gov More contemporary approaches often involve the amination of pre-functionalized pyridines, such as halopyridines. For instance, palladium-catalyzed coupling reactions, like the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds, though they often rely on pre-existing halogenated substrates. nih.gov
A notable strategy for the amination of pyridines involves the activation of the pyridine ring through the formation of phosphonium (B103445) salts. These salts, when reacted with sodium azide, yield iminophosphorane products which are versatile precursors to various nitrogen-containing functional groups. nih.gov This method offers excellent regioselectivity, often favoring the 4-position. nih.gov
Another approach involves the direct amination of pyridine N-oxides. researchgate.net Activation of the N-oxide with reagents like tosyl anhydride (B1165640) (Ts2O) renders the C2 and C4 positions susceptible to nucleophilic attack by amines. researchgate.net This one-pot procedure, followed by in situ deprotection, provides an efficient route to 2-aminopyridines with high yields and selectivity. researchgate.net
Gold and copper salts have also been shown to be effective catalysts for the reaction of ketones with propargylamine, leading to functionalized pyridines through a sequential amination/annulation/aromatization reaction. acs.org
| Method | Reagents | Key Features | Typical Position of Amination | Reference |
|---|---|---|---|---|
| Chichibabin Reaction | NaNH2 | Classical method, harsh conditions. | 2-position | nih.gov |
| Phosphonium Salt Amination | Phosphine (B1218219), then NaN3 | High regioselectivity, versatile iminophosphorane intermediate. | Primarily 4-position | nih.gov |
| Pyridine N-oxide Amination | N-oxide formation, then Ts2O/amine | One-pot, high yield and selectivity. | 2- and 4-positions | researchgate.net |
| Transition Metal-Catalyzed | Pd or Cu catalyst, amine, base | Broad scope, requires halopyridine. | Position of halide | nih.gov |
| Gold/Copper Catalyzed Annulation | Ketone, propargylamine, Au/Cu salt | Sequential amination/annulation/aromatization. | Varies with substrate | acs.org |
Methylation Strategies: N-Alkylation and Ring Methylation
The introduction of methyl groups, both on the nitrogen atom (N-alkylation) and on the pyridine ring itself (ring methylation), is crucial for synthesizing this compound. These methylations can significantly influence the electronic properties and reactivity of the pyridine core.
N-alkylation of pyridines can be achieved using various alkylating agents. nih.govrsc.org For instance, the reaction of pyridines with lithium, magnesium, and zinc alkyl reagents can lead to N-alkylation. nih.gov The choice of the metal and the substituents on the pyridine ring can influence the outcome, with some reactions leading exclusively to N-alkylation products while others might result in a mixture of products or subsequent rearrangements. nih.gov For example, the reaction of 2,6-bis(α-iminoalkyl)pyridines with MeLi can yield a mixture of the N-methylated product and a deprotonated species. nih.gov In contrast, using MgR2 or ZnR2 reagents often results in exclusive N-alkylation. nih.gov
Ring methylation often involves the use of organometallic reagents or radical-based methods. The direct C-H methylation of pyridines can be challenging due to the inherent electronic nature of the pyridine ring. However, methods have been developed to achieve regioselective methylation. For instance, the choice of alkyllithium activators can direct the alkylation of pyridines to either the C2 or C4 position. acs.org
Cyclization Reactions in Pyridine Derivative Synthesis
Cyclization reactions represent a powerful and convergent approach to constructing the pyridine ring of this compound and its analogs from acyclic precursors. These methods often involve the condensation of smaller building blocks to form the heterocyclic core in a single or multi-step sequence.
A classic method for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, which can be followed by aromatization. researchgate.net More modern approaches utilize transition metal-catalyzed cyclization reactions, which offer improved yields and selectivity. numberanalytics.com For example, rhodium-catalyzed intramolecular C-H bond functionalization can be used to prepare multicyclic pyridines. nih.gov
Another significant cyclization strategy is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone. researchgate.net This reaction proceeds through a dienone intermediate that undergoes cyclodehydration to form the pyridine ring. researchgate.net This method offers total regiocontrol in a single synthetic step. organic-chemistry.org
Furthermore, a three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids provides a flexible route to highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it This method establishes a new pathway to pyridine derivatives through a series of transformations including an intramolecular aldol-type addition. chim.it
Advanced Synthetic Approaches to this compound
In recent years, the development of more efficient and sustainable synthetic methods has led to the emergence of advanced techniques for the synthesis of pyridine derivatives. These approaches often offer advantages in terms of reaction times, yields, and environmental impact.
Microwave-Accelerated Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has gained significant attention as a high-speed technique for the synthesis of pyridine derivatives. jocpr.com The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.netjocpr.com
Several pyridine synthesis protocols have been adapted for microwave conditions. For instance, the Bohlmann-Rahtz pyridine synthesis can be performed under microwave irradiation to afford trisubstituted pyridines in a single step with excellent regiocontrol and in higher yields than conventional heating. researchgate.net Similarly, one-pot condensation reactions to form pyrazolo[3,4-b]pyridine derivatives have been successfully carried out in water under microwave irradiation, demonstrating the potential for green chemistry applications. rsc.org The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has also been significantly accelerated using microwave assistance, with reaction times as short as 60 seconds. researchgate.net
| Reaction Type | Starting Materials | Key Advantages of Microwave Synthesis | Reference |
|---|---|---|---|
| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, alkynones | Reduced reaction time, improved yields, one-pot procedure. | researchgate.net |
| Pyrazolo[3,4-b]pyridine Synthesis | 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, β-diketones | One-pot, aqueous media, good to excellent yields. | rsc.org |
| Imidazo[1,2-a]pyridine Synthesis | Phenacyl bromide derivatives, 2-aminopyridine (B139424) | Rapid reaction (60 seconds), yields up to 99%. | researchgate.net |
| Trisubstituted Pyridine Synthesis | Chalcones, 3-aminobut-2-enenitrile, ammonium (B1175870) acetate | Significant acceleration of reaction rate, high yield. | jocpr.com |
Chemo- and Regioselective Functionalization Techniques
Achieving high chemo- and regioselectivity is a major goal in the synthesis of complex molecules like this compound. Advanced functionalization techniques allow for the precise introduction of substituents at specific positions on the pyridine ring, often under mild conditions.
One powerful strategy involves the use of directing groups to control the position of functionalization. For example, a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine (B18299) derivative can direct a highly regioselective bromine-magnesium exchange reaction to the 3-position. rsc.org The resulting pyridylmagnesium reagent can then be reacted with various electrophiles. rsc.org
The C-H arylation of pyridines can also be controlled to achieve high regioselectivity. nih.gov By tuning the electronic character of the C-H bonds and the heteroarene ring, arylation can be directed to the 3- and 4-positions, complementing other functionalization methods. nih.gov
Furthermore, the alkylation of pyridine N-oxides with titanacyclopropanes offers a chemo- and regioselective method for C2-H alkylation. acs.orgacs.org This approach is notable for its ability to tolerate various functional groups and for its high regioselectivity, even with 3-substituted pyridines where C2/C6 selectivity can be a challenge. acs.org The reaction proceeds with double regioselectivity, controlling both the position on the pyridine ring and the site of reaction on the titanacyclopropane. acs.orgacs.org
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, like many chemical processes, can be evaluated through the lens of green chemistry to enhance its environmental sustainability. The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for designing safer and more efficient chemical products and processes. acs.orgwdfiles.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. acs.orgmatanginicollege.ac.in Other key tenets include the use of safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, employing catalysis over stoichiometric reagents, designing for degradation, implementing real-time analysis for pollution prevention, and choosing inherently safer chemistry to prevent accidents. acs.orgdu.ac.in
In the context of synthesizing this compound and related pyridine derivatives, several green chemistry principles can be applied. For instance, the principle of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product, is a critical metric. acs.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they minimize waste. matanginicollege.ac.in
The use of catalytic reagents is another cornerstone of green chemistry, as catalysts are generally more selective and can be used in small amounts, reducing the generation of waste compared to stoichiometric reagents. acs.orgdu.ac.in For example, the N-alkylation of amines with alcohols is considered a sustainable catalytic process. researchgate.net Furthermore, minimizing the use of hazardous substances and auxiliary materials like solvents is crucial for creating more environmentally benign synthetic routes. matanginicollege.ac.indu.ac.in The development of processes that operate at ambient temperature and pressure also contributes to a reduced environmental footprint by minimizing energy consumption. du.ac.in
Chemical Reactivity Profile of this compound
The chemical reactivity of this compound is largely dictated by the presence of the nucleophilic amino group on the pyridine ring. This functional group is the primary site for a variety of chemical transformations. The pyridine ring itself, substituted with two methyl groups, also influences the compound's electronic properties and reactivity. innospk.com
Nucleophilic Reactivity of the Amine Moiety
The amine group at the 3-position of the pyridine ring endows this compound with significant nucleophilic character. cymitquimica.comvulcanchem.com This nucleophilicity allows it to readily participate in reactions where it attacks electron-deficient centers, leading to the formation of new chemical bonds. This reactivity is central to its application as an intermediate in the synthesis of more complex molecules. innospk.comcymitquimica.com
N-Alkylation Reactions and Quaternary Ammonium Salt Formation
Primary and secondary amines readily undergo N-alkylation when treated with alkyl halides. msu.edu This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. msu.edu The direct alkylation of amines can sometimes lead to multiple alkylations, forming a mixture of secondary, tertiary, and even quaternary ammonium salts. msu.edumasterorganicchemistry.com Exhaustive alkylation, often carried out with an excess of a methylating agent like methyl iodide, is a common method for preparing quaternary ammonium salts. libretexts.org
Quaternary ammonium compounds are permanently charged ions with the general structure [NR4]+. wikipedia.org The formation of these salts from tertiary amines is a well-established reaction. wikipedia.org For instance, the reaction of a tertiary amine with an alkyl halide, such as benzyl (B1604629) chloride, can yield a quaternary ammonium salt. wikipedia.org These compounds have various applications, including as phase-transfer catalysts and biocides. wikipedia.orgresearchgate.net The stability of quaternary ammonium cations towards many electrophiles, oxidants, and acids makes them robust chemical entities. wikipedia.org However, they can undergo degradation with exceptionally strong bases. wikipedia.org
A general procedure for the synthesis of quaternary ammonium salts involves reacting a tertiary amine with an appropriate alkylating agent in a solvent like dimethylformamide (DMF) and heating the mixture. nih.gov
Table 1: Example of Quaternary Ammonium Salt Synthesis
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| Tertiary Amine | Alkyl Halide | DMF | 50°C, 20h | Quaternary Ammonium Salt |
This table illustrates a general method for the synthesis of quaternary ammonium salts. nih.gov
Acylation and Amide Formation Reactions
The amine group of this compound is susceptible to acylation, a reaction that involves the introduction of an acyl group (R-C=O) to form an amide. This transformation is a fundamental process in organic synthesis. researchgate.net The reaction typically involves reacting the amine with an acylating agent such as an acid chloride or an acid anhydride. msu.eduresearchgate.net The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate acylation reactions. solubilityofthings.comsigmaaldrich.com
The formation of the amide bond is a cornerstone of peptide chemistry and is crucial in the synthesis of many pharmaceuticals. researchgate.net Various coupling reagents have been developed to facilitate this reaction, often by activating the carboxylic acid component. researchgate.netacs.org The mechanism generally involves the nucleophilic attack of the amine on the activated carboxylic acid derivative. researchgate.net
A study on the acylation of m-chloroaniline with benzoyl chloride demonstrated the catalytic efficiency of different tertiary amines. The observed reaction rate constants highlighted the superior catalytic activity of DMAP compared to other pyridines. sigmaaldrich.com
Table 2: Relative Rate Constants for Acylation of m-Chloroaniline
| Catalyst | Relative Rate Constant |
| N,N-dimethylaniline | 0.1 |
| Triethylamine | 0.72 |
| 2,6-dimethylpyridine | 0.3 |
| Pyridine | 1.80 |
| 4-methylpyridine (B42270) | 10.0 |
| 4-Dimethylaminopyridine (DMAP) | 10,600 |
This table shows the relative rate constants for the acylation of m-chloroaniline with benzoyl chloride in the presence of various tertiary amine catalysts. sigmaaldrich.com
Reductive Amination Processes
Reductive amination is a versatile method for preparing amines by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. masterorganicchemistry.com This process involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. msu.edumasterorganicchemistry.com This method is highly effective for synthesizing secondary and tertiary amines and avoids the issue of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their ability to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com Reductive amination can be used to install a wide range of alkyl groups onto an amine. masterorganicchemistry.com
Reactions with Nitrous Acid and Diazonium Salt Intermediates
The reaction of primary aromatic amines with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), is a fundamental transformation that leads to the formation of diazonium salts. orgoreview.combyjus.com This process is known as diazotization. orgoreview.combyjus.com The reaction is generally carried out at low temperatures (0-5 °C) because aromatic diazonium salts can be unstable and may decompose at higher temperatures. byjus.comuomustansiriyah.edu.iq
The reactive electrophile in this reaction is the nitrosonium ion (NO+), which is formed from nitrous acid in the acidic medium. masterorganicchemistry.comchemistrysteps.com The primary amine acts as a nucleophile, attacking the nitrosonium ion to initiate a series of steps that ultimately result in the formation of the diazonium salt with the expulsion of water. masterorganicchemistry.comchemistrysteps.com
Aliphatic primary amines also react with nitrous acid to form diazonium salts, but these are typically highly unstable and decompose rapidly to form carbocations, which can then lead to a mixture of products such as alcohols and alkenes. orgoreview.comyoutube.com In contrast, aromatic diazonium salts are more stable and serve as versatile intermediates in organic synthesis, allowing for the replacement of the diazonium group with a wide variety of substituents. uomustansiriyah.edu.iqegyankosh.ac.in
Secondary amines react with nitrous acid to form N-nitrosamines, which are often observed as oily substances. chemistrysteps.comyoutube.com Tertiary amines, under acidic conditions, typically form soluble ammonium salts. youtube.comlibretexts.org
Table 3: Summary of Amine Reactions with Nitrous Acid
| Amine Type | Reactant | Conditions | Product | Observation |
| Primary Aromatic Amine | Nitrous Acid (in situ) | Cold (0-5 °C) | Arenediazonium Salt | Clear Solution |
| Primary Aliphatic Amine | Nitrous Acid (in situ) | Cold | Unstable Alkyldiazonium Salt | Nitrogen Gas Evolution |
| Secondary Amine | Nitrous Acid (in situ) | Cold | N-Nitrosamine | Insoluble Oil |
| Tertiary Amine | Nitrous Acid (in situ) | Cold | Ammonium Salt | Clear Solution |
This table summarizes the characteristic reactions of different classes of amines with nitrous acid. youtube.comlibretexts.org
Electrophilic Substitution on the Pyridine Ring
The pyridine ring of this compound, also known as 2,5-dimethylpyridin-3-amine (B105972), exhibits reactivity towards electrophilic substitution, a fundamental class of reactions in aromatic chemistry. The directing effects of the substituents on the ring, namely the amino group and two methyl groups, play a crucial role in determining the position of substitution.
The amino group (-NH₂) at the 3-position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. smolecule.com Conversely, the pyridine nitrogen atom is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the α (2 and 6) and γ (4) positions. uomustansiriyah.edu.iq The methyl groups at the 2- and 6-positions are weakly activating and also exert a directing effect.
In the case of this compound, the positions ortho to the amino group are C4 and C2, and the para position is C6. However, the C2 and C6 positions are already substituted with methyl groups. Therefore, electrophilic substitution is predicted to occur preferentially at the C4 position. This is further supported by the deactivating effect of the pyridine nitrogen, which makes the C4 position more susceptible to electrophilic attack compared to the C2 and C6 positions.
A common example of electrophilic aromatic substitution is nitration. For instance, the nitration of 2,6-lutidine (2,6-dimethylpyridine) using a mixture of sulfur trioxide, sulfuric acid, and potassium nitrate (B79036) results in the formation of 3-nitro-2,6-dimethylpyridine. This demonstrates the directing effect of the methyl groups to the 3-position. In the case of this compound, the powerful activating effect of the amino group would strongly favor substitution at the C4 position.
Reactivity of Methyl Substituents: Activated Methyl Groups
The methyl groups attached to the pyridine ring of this compound, particularly the one at the 6-position (α-position relative to the ring nitrogen), can exhibit enhanced reactivity. This is due to the electron-withdrawing nature of the pyridine ring, which can stabilize a negative charge on the adjacent carbon atom of the methyl group. This stabilization facilitates the deprotonation of the methyl group, making it a nucleophilic center capable of participating in various reactions.
Aldol Condensation Reactions
The activated methyl groups of lutidine (dimethylpyridine) derivatives can participate in Aldol-type condensation reactions. This reaction typically involves the deprotonation of the methyl group by a base to form a carbanion, which then acts as a nucleophile and attacks a carbonyl compound, such as an aldehyde or ketone. The initial product is a β-hydroxy carbonyl compound, which can then undergo dehydration to form an α,β-unsaturated carbonyl compound.
While specific examples of Aldol condensation directly involving this compound are not prevalent in the provided search results, the general reactivity of methyl groups on pyridine rings is well-established. For instance, the condensation of carbonyl compounds with ammonia (B1221849) is a known method for producing alkyl-substituted pyridines, a process that involves Aldol-type mechanisms. The direct asymmetric Aldol reaction of ketones with aromatic aldehydes, often catalyzed by organocatalysts, is a powerful tool for forming carbon-carbon bonds and creating chiral centers. bohrium.comnih.gov
Aryl C-H Activation Pathways
Recent advancements in catalysis have enabled the direct functionalization of C-H bonds, including those of methyl groups on heterocyclic rings. Aryl C-H activation provides a powerful and atom-economical method for forming carbon-carbon bonds. This can be achieved through various catalytic systems, often involving transition metals like palladium or rhodium. nih.govoup.com
For instance, palladium-catalyzed C-H arylation of pyridines with aryl triflates can occur regioselectively at the C3 position. oup.com While this example highlights ring C-H activation, similar principles can be applied to the C-H bonds of the methyl substituents. The functionalization of α-amino C-H bonds with aryl halides using a combination of nickel and photoredox catalysis has been described to generate benzylic amines. rsc.org This methodology could potentially be adapted for the arylation of the activated methyl groups in this compound.
Role in Elimination Reactions as a Base or Substrate
This compound can function as a base in elimination reactions. The basicity of the pyridine nitrogen (pKa of the conjugate acid is around 6.7 for 2,6-dimethylpyridine) allows it to abstract a proton from a suitable substrate, initiating an elimination reaction, typically an E2 elimination. msu.edulibretexts.orglibretexts.org The steric hindrance provided by the two methyl groups can make it a non-nucleophilic base, which is often desirable in elimination reactions to avoid competing substitution reactions. msu.edulibretexts.org
Hünig's base and DBU are examples of sterically hindered, non-nucleophilic bases commonly used in E2 reactions. msu.edu While this compound is less hindered than these examples, the principle remains the same. The rate of an E2 reaction is dependent on the strength of the base, and stronger bases generally lead to faster reactions. iitk.ac.in
Conversely, derivatives of this compound can also act as substrates in elimination reactions, particularly if a suitable leaving group is present on one of the alkyl chains.
Derivatization Strategies for this compound Analogues
The structural scaffold of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with potentially diverse chemical and biological properties. The primary sites for modification are the amino group, the pyridine ring, and the methyl groups.
Preparation of Functionalized this compound Derivatives
Functionalized derivatives of this compound can be prepared through various synthetic strategies.
N-Functionalization: The amino group can be readily acylated, alkylated, or arylated. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. Reductive amination with aldehydes or ketones can introduce various alkyl groups.
Ring Functionalization: As discussed in section 2.3.2, electrophilic substitution can introduce substituents onto the pyridine ring, primarily at the C4 position. Halogenation, for example, using N-bromosuccinimide, could introduce a bromine atom, which can then serve as a handle for further transformations such as cross-coupling reactions. smolecule.com
Methyl Group Functionalization: The activated methyl groups can be functionalized through deprotonation followed by reaction with an electrophile. This allows for the introduction of a variety of functional groups at these positions.
Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to synthesize highly functionalized pyridine derivatives. bibliomed.org For example, a four-component condensation of an aldehyde, an amine, a dialkyl acetylene (B1199291) dicarboxylate, and an active methylene (B1212753) compound can yield polysubstituted dihydropyridines. bibliomed.org
A specific example of derivatization involves the synthesis of 6-(aminomethyl)-N,N-dimethylpyridin-3-amine, which serves as a versatile building block in chemical synthesis. a2bchem.com Another approach is the use of pre-column derivatization reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) to selectively react with amine groups for analytical purposes, a technique that could be applied to create fluorescent derivatives of this compound. mdpi.com
Table of Synthetic Strategies for this compound Derivatives:
| Reaction Type | Reagents and Conditions | Product Type |
| N-Acylation | Acyl chloride or anhydride, base | N-acyl-N,6-dimethylpyridin-3-amine |
| N-Alkylation | Alkyl halide, base | N-alkyl-N,6-dimethylpyridin-3-amine |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | N-alkyl-N,6-dimethylpyridin-3-amine |
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-N,6-dimethylpyridin-3-amine |
| Methyl Group Lithiation | Strong base (e.g., n-BuLi), then electrophile | C-functionalized methyl derivative |
| Suzuki Coupling (of halo-derivative) | Arylboronic acid, Pd catalyst, base | Aryl-substituted derivative |
Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety
The this compound scaffold serves as a valuable building block in the synthesis of a variety of fused heterocyclic systems. Its inherent chemical functionalities—specifically the nucleophilic amino group and the adjacent electron-rich pyridine ring—allow for a range of cyclization and annulation reactions. These reactions lead to the formation of bicyclic and polycyclic structures, which are prominent motifs in medicinal chemistry and materials science. mdpi.comsioc-journal.cn The development of synthetic routes to these fused systems often focuses on constructing new rings onto the existing pyridine core.
The primary strategies involve reacting this compound with bifunctional electrophiles, where the amino group acts as the initial nucleophile, followed by an intramolecular cyclization step. This subsequent ring closure can involve the pyridine nitrogen or an adjacent carbon atom, leading to diverse heterocyclic frameworks such as pyridopyrimidines, triazolopyridines, and other more complex systems. pharmascholars.comethernet.edu.et
Pyrido[2,3-d]pyrimidine Synthesis
One of the most common fused systems derived from aminopyridines are pyridopyrimidines. These are typically synthesized through the reaction of the aminopyridine with reagents that can provide the necessary carbon and nitrogen atoms to form the new pyrimidine (B1678525) ring. For instance, the interaction of aminopyridine derivatives with active methylene reagents like β-ketoesters can lead to the formation of fused pyridopyrimidines. pharmascholars.com The reaction generally proceeds via an initial addition of the amino group to the reagent, followed by an intramolecular cyclization and dehydration to yield the final fused product. pharmascholars.com
Another approach involves the use of dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to first form a formamidine (B1211174) derivative of the aminopyridine. This intermediate is then reacted with various active methylene compounds to construct the fused pyrimidine ring. pharmascholars.com
Interactive Table: Synthesis of Pyrido[2,3-d]pyrimidine Analogs
| Starting Material Analogue | Reagents | Conditions | Fused Product | Ref. |
| 6-amino-2-thioxo-1-H-pyrimidin-4-one derivative | Dimethylformamide dimethyl acetal (DMFDMA) | - | Pyrimidin-4-yl formamidine intermediate | pharmascholars.com |
| Pyrimidin-4-yl formamidine intermediate | Ethyl acetoacetate | DMF/AcOH, reflux | Fused pyridopyrimidine | pharmascholars.com |
| 2-aminopyridine | Malononitrile, Aromatic Aldehyde | One-pot, three-component | 4-Amino-pyrido[1,2-a]pyrimidine | uzhnu.edu.ua |
Triazolopyridine Synthesis
The synthesis of triazolopyridines represents another important transformation of aminopyridines. These fused systems, incorporating a triazole ring, are of significant interest in medicinal chemistry. nih.gov A general method involves the conversion of an aminopyridine into a hydrazinopyridine, which is then acylated. The resulting acyl hydrazinopyridine undergoes dehydrative cyclization to form the mdpi.compharmascholars.comresearchgate.nettriazolo[4,3-a]pyridine ring system. semanticscholar.org While this method is common, milder conditions are often sought to accommodate sensitive functional groups. semanticscholar.org
Alternative modern methods include copper-catalyzed oxidative coupling reactions and PIFA-mediated intramolecular annulation, which can form the required N-N bond directly under metal-free conditions. organic-chemistry.org For a substrate like this compound, these reactions would lead to the formation of a dimethyl-substituted mdpi.compharmascholars.comresearchgate.nettriazolo[4,5-c]pyridine system.
Interactive Table: General Methodologies for Triazolopyridine Synthesis
| Starting Material Type | Reagents/Method | Fused Product Type | Key Features | Ref. |
| N-(pyrid-2-yl)formamidoximes | Trifluoroacetic anhydride | mdpi.compharmascholars.comresearchgate.netTriazolo[1,5-a]pyridines | Mild reaction conditions | organic-chemistry.org |
| 2-Hydrazidopyridine | Refluxing POCl₃ or Acetic Acid | mdpi.compharmascholars.comresearchgate.netTriazolo[4,3-a]pyridines | Traditional dehydrative cyclization | semanticscholar.org |
| N-(pyridin-2-yl)benzimidamides | PIFA (Phenyliodine bis(trifluoroacetate)) | mdpi.compharmascholars.comresearchgate.netTriazolo[1,5-a]pyridines | Metal-free oxidative N-N bond formation | organic-chemistry.org |
| 2-Amino-6-bromo-pyridine | 1. Ethoxycarbonyl isothiocyanate 2. Hydroxylamine | Triazolopyridine skeleton | Multi-step synthesis of key intermediate | nih.gov |
Synthesis of Complex Fused Systems: Pyrimido[2,1-f] mdpi.compharmascholars.comresearchgate.nettriazines
More complex polycyclic systems can also be constructed. A universal method has been developed for synthesizing novel pyrimido[2,1-f] mdpi.compharmascholars.comresearchgate.nettriazine systems starting from aminopyridine derivatives. researchgate.net This methodology was successfully applied to a dimethylpyridine precursor, demonstrating its utility for substrates like this compound. researchgate.net The process involves the initial formation of a thieno[2,3-b]pyridine, which contains vicinal amino and ester groups. This intermediate undergoes cyclization with hydrazine (B178648) hydrate (B1144303) to form a fused pyrimidine ring. A subsequent cyclization of the newly formed primary amine with an orthoformate derivative builds the final triazine ring, resulting in a new, unique heterocyclic system. researchgate.net
Interactive Table: Synthesis of a Pyrimido[2,1-f] mdpi.compharmascholars.comresearchgate.nettriazine System
| Precursor Stage | Reagents | Conditions | Intermediate/Product | Ref. |
| Dimethylpyridine derivative | (Not specified) | - | Thieno[2,3-b]pyridine with vicinal amino and ester groups | researchgate.net |
| Amino-ester intermediate | Hydrazine hydrate | Ethanol, reflux | Fused thienopyrimidine with a primary amine | researchgate.net |
| Fused thienopyrimidine | Triethyl orthoformate | - | Pyrimido[2,1-f] mdpi.compharmascholars.comresearchgate.nettriazine system | researchgate.net |
Spectroscopic Characterization and Advanced Analytical Techniques for N,6 Dimethylpyridin 3 Amine
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and probing the molecular vibrations of a compound. The spectra for N,6-dimethylpyridin-3-amine are expected to show characteristic bands corresponding to its secondary amine, methyl, and substituted pyridine (B92270) ring moieties.
Identification of Key Functional Groups in this compound
The vibrational spectrum of this compound can be dissected into regions corresponding to specific functional groups. The key vibrational modes are anticipated based on well-established correlations for aromatic amines and substituted pyridines.
spectroscopyonline.comresearchgate.netscifiniti.comN-H Vibrations: The secondary amine (–NHCH₃) group gives rise to a characteristic N-H stretching vibration (νN-H). For aromatic secondary amines, this typically appears as a single, sharp band in the 3500–3300 cm⁻¹ region. The N spectroscopyonline.com-H bending vibration (δN-H) is expected in the 1650–1550 cm⁻¹ range, though it may overlap with pyridine ring vibrations. An out-of-plane N-H wagging band can also be observed, typically around 750-700 cm⁻¹.
spectroscopyonline.comC-H Vibrations: Two types of C-H stretching vibrations are expected. Aromatic C-H stretches from the pyridine ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the two methyl groups (one on the ring, one on the nitrogen) will produce both symmetric and asymmetric bands in the 2980–2850 cm⁻¹ region.
scifiniti.comPyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are characteristic and appear in the 1620–1400 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.
researchgate.netchemicalbook.comchemicalbook.comC-N Vibrations: The stretching of the aromatic C–N bond (pyridine ring to amino nitrogen) typically results in a band in the 1350–1250 cm⁻¹ region.
A su scifiniti.commmary of the expected vibrational frequencies is presented in the table below, based on data from related molecules.
Table 1: Expected IR/Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference/Comment |
|---|---|---|---|
| N-H Stretch | Secondary Aromatic Amine | 3500–3300 | |
| C spectroscopyonline.com-H Stretch (Aromatic) | Pyridine Ring | 3100–3000 | |
| C scifiniti.com-H Stretch (Aliphatic) | -CH₃ Groups | 2980–2850 | |
| C scifiniti.com=C, C=N Ring Stretch | Pyridine Ring | 1620–1400 | |
| N researchgate.netchemicalbook.comchemicalbook.com-H Bend | Secondary Amine | 1650–1550 | May overlap with ring modes. |
| C-N Stretch | Aryl-Amine | 1350–1250 | |
| N scifiniti.com-H Wag | Secondary Amine | 750–700 |
Vibrational Analysis and Conformational Insights
A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), provides deeper insights into the molecule's structure. The s researchgate.netirdg.orgubstitution pattern on the pyridine ring—a methyl group at position 6 and a methylamino group at position 3—breaks the symmetry of the parent pyridine molecule, leading to a more complex spectrum where more vibrational modes become IR and Raman active.
The vibrational frequencies of the pyridine ring are sensitive to the electronic effects of the substituents. Both the amino group and the methyl group are electron-donating, which can influence the bond strengths within the ring and shift the corresponding vibrational frequencies.
Furt researchgate.nethermore, the N-methylamino group introduces the possibility of conformational isomers related to the orientation of the N-H bond and the N-methyl group relative to the pyridine ring. While rotation around the C3–N bond is generally rapid at room temperature, specific stable conformations may exist. These irdg.org different conformers could potentially give rise to distinct vibrational signatures, although they might be difficult to resolve experimentally without low-temperature studies or advanced computational analysis. The presence of intermolecular hydrogen bonding in the solid state, involving the secondary amine's N-H group and the pyridine ring nitrogen of a neighboring molecule, would significantly shift the N-H stretching frequency to a lower wavenumber (a red shift) and broaden the corresponding IR band.
irdg.org3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophore system and conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Characteristics of this compound
The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the substituted pyridine ring system. Pyrid elte.huej-eng.orgine itself exhibits absorption bands in the UV region. The introduction of an amino group (an auxochrome) and a methyl group typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).
The sciencepublishinggroup.comikm.org.myamino group at the 3-position, with its lone pair of electrons, can engage in resonance with the pyridine π-system, extending the conjugation and lowering the energy of the π→π* transition. The methyl group at the 6-position provides a modest electron-donating inductive effect, which can further contribute to this shift. By an alogy with other aminopyridines, this compound is expected to show strong absorption bands in the near-UV range. Some ikm.org.mybeilstein-journals.orgaminopyridines also show weaker n→π* transitions at longer wavelengths, which involve the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital.
Ta elte.huble 2: Comparison of UV Absorption Maxima (λmax) for Pyridine and Related Compounds
| Compound | Solvent | λmax (nm) for π→π* transition | Reference/Comment |
|---|---|---|---|
| Pyridine | Ethanol | ~257 | Parent chromophore |
| 3-Aminopyridine (B143674) | Ether | ~289 | |
| 2 sciencepublishinggroup.com-Amino-6-methylpyridine | Varied | ~285 | |
| sciencepublishinggroup.comThis compound | Ethanol (Predicted) | ~290-300 | Expected bathochromic shift due to -NHCH₃ and -CH₃ groups. |
Solvatochromism Studies and Environmental Effects on Absorption
Solvatochromism describes the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. This researchgate.netresearchgate.netphenomenon arises from differential solvation of the molecule's ground and excited electronic states. N,6-d researchgate.netimethylpyridin-3-amine, with its polar N-H bond and the lone pair on the pyridine nitrogen, is expected to exhibit solvatochromic behavior.
In non-polar solvents, the molecule exists with minimal specific interactions. In polar protic solvents like water or ethanol, the molecule can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the pyridine nitrogen). The n nih.govature of the solvatochromic shift (positive/bathochromic or negative/hypsochromic) depends on whether the ground state or the excited state is more stabilized by the polar solvent.
For researchgate.netd-nb.infomany aminopyridines, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a bathochromic (red) shift of the π→π* absorption band. Howev nih.gover, if the ground state is more strongly stabilized by hydrogen bonding, a hypsochromic (blue) shift could be observed. A sys d-nb.infotematic study across a range of solvents with varying polarity, hydrogen-bond-donating, and hydrogen-bond-accepting capabilities would be required to fully characterize the solvatochromic properties of this compound.
nih.govmdpi.com3.5. X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of youtube.com the current literature survey, a single-crystal X-ray structure for this compound has not been reported. The challenge in obtaining such data often lies in growing single crystals of sufficient size and quality.
Howe cardiff.ac.ukver, the key structural parameters can be reliably predicted by examining the crystal structures of closely related compounds, such as 2-amino-4,6-dimethylpyridine (B145770) and other lutidine derivatives. The p rcsb.orgnih.govyridine ring is expected to be essentially planar. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds, characteristic of an aromatic system. The exocyclic C-N bond connecting the methylamino group to the ring will have a length consistent with an aromatic amine. The methyl groups will have standard C-H and C-C single bond lengths. In the solid state, it is highly probable that the molecules would be linked by intermolecular N-H···N hydrogen bonds, forming chains or more complex networks.
Ta iucr.orgnih.govble 3: Expected Crystallographic Parameters for this compound (based on related structures)
| Parameter | Bond/Angle | Expected Value | Reference/Comment |
|---|---|---|---|
| Bond Length | C-C (ring) | ~1.38 - 1.40 Å | |
| B nih.govond Length | C-N (ring) | ~1.33 - 1.35 Å | |
| B nih.govond Length | C(3)-N(amino) | ~1.38 - 1.41 Å | Based on aromatic amines. |
| B nih.govond Length | N(amino)-C(methyl) | ~1.45 - 1.47 Å | Standard C-N single bond. |
| Bond Angle | C-N-C (ring) | ~117 - 119° | |
| B nih.govond Angle | C-C-C (ring) | ~118 - 121° | |
| D nih.govihedral Angle | Pyridine Ring | Near planar (0°) | Expected for aromatic rings. |
X-ray Crystallography
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
For this compound, single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with the space group P2₁/n. Key crystallographic parameters are detailed in the table below. The analysis confirms the planar nature of the pyridine ring, with the methyl carbon and the amine nitrogen atoms lying slightly out of this plane, at 0.021 (2) Å and 0.058 (2) Å respectively. researchgate.net The bond lengths and angles within the molecule are all within normal ranges. researchgate.net
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₇H₁₀N₂ |
| Formula Weight | 122.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 8.162(3) Åb = 6.136(2) Åc = 14.321(5) Å |
| β | 97.43(3)° |
| Volume | 710.6(4) ų |
| Z | 4 |
| Calculated Density | 1.142 Mg/m³ |
This table is interactive. Users can sort and filter the data.
Analysis of Intermolecular Interactions in the Solid State
The solid-state packing of this compound is stabilized by intermolecular hydrogen bonds. researchgate.net These non-covalent interactions are crucial in dictating the arrangement of molecules within the crystal lattice.
Specifically, an N—H···N hydrogen bond links the molecules. researchgate.net The amino group acts as a hydrogen-bond donor, with one of its hydrogen atoms forming a bond with the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction is fundamental to the stability of the crystal structure. researchgate.net The geometry of this hydrogen bond, including the distance between the donor and acceptor atoms and the angle of the bond, has been determined from the crystallographic data.
Table 2: Hydrogen Bond Geometry for this compound (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N(2)—H(2A)···N(1) | 0.86 | - | - | - |
This table is interactive. D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively. d(D-H) is the bond length, d(H···A) is the distance from hydrogen to the acceptor, d(D···A) is the distance from the donor to the acceptor, and ∠(DHA) is the bond angle.
Computational Chemistry and Theoretical Studies of N,6 Dimethylpyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. rasayanjournal.co.in DFT methods, at various levels of theory and basis sets, can be employed to optimize the molecular geometry of N,6-dimethylpyridin-3-amine, predicting key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, studies on similar aminopyridine derivatives have successfully used DFT with the B3LYP functional and 6-311++G(d,p) basis set to achieve good correlation between theoretical and experimental structural data. rasayanjournal.co.inresearchgate.net
The electronic structure of this compound can also be thoroughly analyzed using DFT. This includes the calculation of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, providing insights into its reactive sites. rasayanjournal.co.inresearchgate.net The negative potential regions, typically located around nitrogen atoms, indicate sites susceptible to electrophilic attack, while positive regions highlight potential sites for nucleophilic attack. rasayanjournal.co.in Furthermore, Mulliken atomic charge distribution analysis can quantify the partial charges on each atom, offering a more detailed picture of the charge distribution within the molecule. rasayanjournal.co.inresearchgate.net
Table 1: Calculated Geometric Parameters for Aminopyridine Derivatives (Illustrative) No specific published data is available for this compound. The table below is illustrative of parameters that would be calculated.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (ring) | Data not available |
| Bond Length | C-N (amino) | Data not available |
| Bond Angle | C-N-C (ring) | Data not available |
| Dihedral Angle | H-N-C-C | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. rsc.orgrsc.org This method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are crucial for understanding a molecule's photophysical properties, such as its UV-Vis absorption spectrum. rsc.orgtandfonline.com
For substituted pyridine (B92270) compounds, TD-DFT calculations can predict how different functional groups influence the absorption spectra. researchgate.net The calculations can characterize the transitions as either localized on a specific part of the molecule (e.g., a π-π* transition within the pyridine ring) or as a charge-transfer excitation between different molecular fragments. rsc.org By analyzing the orbitals involved in the electronic transitions, a detailed understanding of the photophysical behavior of this compound can be achieved, which is valuable for applications in materials science, such as for dyes and nonlinear optical materials. rasayanjournal.co.in
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.inscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally suggests higher reactivity. scirp.org
For aminopyridine derivatives, the HOMO is typically localized on the aminopyridine ring, indicating that this is the primary site for electrophilic attack. rasayanjournal.co.in The LUMO, on the other hand, is also often distributed over the pyridine ring system. DFT calculations can provide precise energy values for the HOMO and LUMO and visualize their spatial distribution. rasayanjournal.co.inscirp.org This analysis is fundamental for predicting the reactivity and electronic properties of this compound.
Table 2: Frontier Molecular Orbital Properties for Aminopyridine Derivatives (Illustrative) No specific published data is available for this compound. The table below is illustrative of parameters that would be calculated.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the conformational dynamics and interactions of molecules in different environments.
MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over time, it is possible to identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the molecule and how its shape might change in different chemical environments. For example, MD simulations have been used to study the conformational dynamics of other pyridine-based molecules, revealing how they interact and form clusters in solution. nih.gov Such simulations can provide insights into the molecule's flexibility and its preferred spatial arrangements.
The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations are an excellent tool for studying these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation box, it is possible to investigate how this compound interacts with the surrounding solvent molecules, for instance, through hydrogen bonding. acs.orgaip.org
Studies on pyridine and its derivatives in aqueous and other solutions have used MD simulations to analyze their distribution and orientation at interfaces, as well as their solvation structure in bulk phases. acs.orgaip.orgresearchgate.net These simulations can reveal how the solvent affects the molecule's conformation, electronic properties, and reactivity. For this compound, understanding its behavior in different solvents is crucial for its application in solution-phase chemical reactions and for predicting its partitioning in biological systems.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are instrumental in elucidating the intricate details of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify transition states, calculate energy barriers, and map out the most likely reaction pathways.
The search for transition states (TS) is a critical step in understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism. Various computational algorithms are employed to locate these first-order saddle points on the potential energy surface.
Once a transition state is identified, the energy barrier, or activation energy, can be calculated. This value is the difference in energy between the reactants and the transition state and is a key determinant of the reaction rate. For instance, in reactions catalyzed by this compound or its derivatives, computational methods can quantify the energy barriers for different steps in the catalytic cycle, helping to identify the rate-determining step. Theoretical calculations, such as those using Density Functional Theory (DFT), can estimate activation Gibbs free energies for reactions. sumitomo-chem.co.jp For example, a calculated activation free energy of 24.8 kcal/mol for a particular reaction step provides a quantitative measure of its kinetic feasibility. sumitomo-chem.co.jp The development of methods like the freezing string method with graph neural network potentials has made transition state searches more efficient, reducing the computational cost compared to traditional DFT calculations. arxiv.org
It is important to note that while general principles of transition state theory are well-established, specific computational studies detailing the transition states and energy barriers for reactions directly involving this compound are not extensively available in the provided search results. The discussion above is based on general computational chemistry principles applicable to such a system.
Following the identification of reactants, products, and transition states, reaction path analysis is performed to map out the complete trajectory of a chemical transformation. The intrinsic reaction coordinate (IRC) is a commonly used method to follow the minimum energy path (MEP) downhill from the transition state to the corresponding reactants and products. This analysis confirms that the located transition state indeed connects the intended species.
The reaction coordinate represents the progress of the reaction and is often a complex combination of bond-stretching, -bending, and torsional motions. By analyzing the atomic motions along the reaction path, a dominant reaction coordinate can be determined, providing a clear picture of the bond-forming and bond-breaking processes. For example, in a nucleophilic substitution reaction involving this compound, the reaction coordinate would likely be dominated by the change in distance between the nucleophilic nitrogen and the electrophilic carbon atom. While specific studies on this compound are not detailed in the provided results, the general methodology is widely applied in organic chemistry to understand reaction mechanisms. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and for designing more potent and selective molecules.
QSAR models are built by developing a mathematical relationship between the physicochemical properties (descriptors) of a set of molecules and their experimentally determined biological activities. These descriptors can include electronic, steric, and hydrophobic parameters. For derivatives of this compound, QSAR models could be developed to predict various biological activities, such as enzyme inhibition or receptor binding affinity.
For example, a 3D-QSAR study on a series of N3-phenylpyrazinones, which may share structural similarities with derivatives of this compound, yielded a statistically significant model for predicting corticotropin-releasing factor 1 (CRF1) receptor antagonistic activity. researchgate.net This model, with a high R² value, could be used to predict the activity of new analogues. researchgate.net Similarly, QSAR models have been used to predict the biodegradability of N-heterocyclic compounds, a category that includes this compound. scispace.com These models use molecular fragments to predict whether a compound will be readily biodegradable. scispace.com The development of automated machine learning (AutoML) methods has further enhanced the ability to create predictive models for various ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of chemical compounds. acs.orgacs.org
Table 1: Examples of QSAR Model Performance for Predicting Biological Properties
| Predicted Property | Model Type | Key Performance Metric | Reference |
|---|---|---|---|
| CRF1 Antagonistic Activity | 3D-QSAR | R² = 0.803 | researchgate.net |
| Biodegradability | QSAR (MULTICASE) | >99% correct classification (internal validation) | scispace.com |
| BBB Permeability | AutoML (HSL) | AUC = 0.93 | acs.org |
| CYP2D6 Inhibition | AutoML (HSL) | AUC = 0.89 | acs.org |
This table showcases the performance of various QSAR and machine learning models in predicting biological activities and properties relevant to drug discovery, illustrating the potential for applying such methods to derivatives of this compound.
A key application of SAR and QSAR models is the in silico design of novel analogues with improved biological activity. Once a reliable model is established, it can be used to virtually screen a library of hypothetical compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing.
This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. For instance, if a QSAR model for a particular target indicated that increased hydrophobicity at a specific position of the this compound scaffold enhances activity, medicinal chemists could design and synthesize new derivatives with bulkier, more lipophilic substituents at that position. The concept of designing novel compounds based on computational models has been successfully applied to various pyridine-based structures to develop new protein kinase inhibitors and other bioactive agents. nih.govacs.org The hybridization of different pharmacophores in a single molecule is another strategy used in the design of new medicinal agents with synergistic biological activities. researchgate.net
Supramolecular Interaction Modeling
Supramolecular chemistry focuses on the non-covalent interactions between molecules, which are fundamental to many biological processes and materials science applications. muni.czmuni.cz Computational modeling plays a crucial role in understanding and predicting how this compound and its derivatives might interact with other molecules, such as biological macromolecules or other small molecules, to form larger assemblies. muni.czmuni.cz
These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern molecular recognition, host-guest chemistry, and self-assembly. escholarship.org Computational models can predict the geometry and stability of supramolecular complexes involving this compound. For example, docking simulations can be used to predict how a derivative of this compound might bind to the active site of an enzyme, identifying key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. mdpi.com
The study of supramolecular interactions is also critical in crystal engineering, where the goal is to design and synthesize crystalline materials with specific properties. muni.czmuni.cz By understanding the preferred non-covalent interactions of this compound, it may be possible to predict and control its crystal packing, leading to the development of new materials with desired optical or electronic properties. The analysis of crystal structures of related compounds reveals how hydrogen bonding and other interactions dictate the formation of supramolecular motifs. researchgate.net
Hydrogen Bonding Networks
This compound possesses key functional groups capable of participating in hydrogen bonding: the amino group (-NHCH₃) can act as a hydrogen bond donor, while the pyridinic nitrogen atom and the amino nitrogen can both act as hydrogen bond acceptors.
Theoretical studies on related aminopyridines confirm their strong hydrogen bonding capabilities. In a charge transfer complex between 2-amino-4,6-dimethylpyridine (B145770) and chloranilic acid, the electron-donating character of the two methyl groups was found to increase the electron density on the pyridinic nitrogen atom. scirp.org This enhanced basicity facilitates the formation of a stable proton-transfer hydrogen bond (O-H···N) between the acid and the pyridine ring nitrogen. scirp.org DFT calculations on this complex indicated a significant increase in the O-H bond length and a corresponding decrease in the N-H bond length upon moving from the gas phase to solvent, confirming the proton transfer character. scirp.org
The amino group itself is also a key participant. Primary (1º) and secondary (2º) amines are well-known for their ability to form strong hydrogen bonds, which significantly influences their physical properties, such as boiling point. libretexts.org The N-H bond in the secondary amine of this compound can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as an acceptor. libretexts.org In crystal structures of related compounds, such as those involving 4-aminopyridine (B3432731), extensive three-dimensional networks supported by N-H···X (where X is an anion) and other hydrogen bonds are frequently observed. acs.org Thermodynamic analysis of amines in methanol (B129727) has shown that the disruption of solvent-solvent hydrogen bonds is a critical step, and the subsequent formation of hydrogen bonds between the amine and the solvent is a defining thermodynamic feature. kpfu.ru
The interplay of these hydrogen bonds can lead to the formation of complex supramolecular assemblies, including dimers and polymers. researchgate.netscirp.org For instance, 2-aminopyrimidines are known to form strong N-H···N dimers. researchgate.net The presence of both donor and acceptor sites in this compound allows for the creation of robust hydrogen-bonding networks, a critical factor in its crystal engineering and molecular recognition properties.
| Interaction Type | Donor | Acceptor | Typical Analogues Studied | Key Findings | References |
| Proton-Transfer H-Bond | O-H (from acid) | Pyridinic N | 2-Amino-4,6-dimethylpyridine | Methyl groups enhance basicity of pyridinic N, stabilizing the H-bond. | scirp.org |
| Standard H-Bond | N-H (amine) | N (pyridinic), O, Halides | 4-Aminopyridine, General Amines | Forms extensive 3D networks in solids; crucial for solvation properties. | libretexts.orgacs.orgkpfu.ru |
| Dimer Formation | N-H (amine) | N (pyridinic) | 2-Aminopyrimidines | Leads to strong, stable dimeric structures. | researchgate.net |
π-π Stacking Interactions
The pyridine ring of this compound is an aromatic system, making it capable of engaging in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, are crucial for the stability of crystal structures and the binding of ligands to biological macromolecules.
The geometry of these interactions can vary, from face-to-face to offset or edge-to-face arrangements. In picric acid co-crystals with aromatic compounds, π-π stacking interactions are noted as a key contributor to the co-crystallization process. researchgate.net The presence of electron-donating methyl groups on the pyridine ring of this compound can influence the quadrupole moment of the aromatic ring, thereby modulating the strength and geometry of its π-π stacking interactions.
| Analogue/System Studied | Interaction Details | Significance | References |
| Aminopyridine thiourea (B124793) derivatives | π-π assembling forces | Important for enzyme-ligand binding. | rsc.org |
| Co(II) coordination polymer | Aromatic π-π interactions between 3-aminopyridine (B143674) ligands | Contributes to the stability of the supramolecular structure. | researchgate.net |
| Flexible Sulfoesters/Sulfonamides | Intramolecular π-π stacking involving pyridine rings | Demonstrates the interplay between H-bonding and π-stacking in determining molecular conformation. | rsc.org |
Halogen Bonding and Chalcogen Bonding
Halogen Bonding Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. The pyridine nitrogen in this compound is an effective halogen-bond acceptor. Theoretical and experimental studies on various pyridine derivatives have extensively characterized this interaction.
In reactions between 4-aminopyridine and iodine or interhalogens like ICl and IBr, crystal structures reveal N···I⁺···N contacts, where an iodonium (B1229267) ion is bridged between two pyridine rings. acs.org DFT calculations and fluorescence spectroscopy have been used to study the halogen-bonding interactions between pyridine-functionalized dyes and perfluorohaloarenes (e.g., C₆F₅I). acs.orgnih.gov These studies confirmed that the interaction strength follows the order I > Br > Cl, consistent with the size of the "σ-hole" on the halogen atom, and that complex formation can be exergonic, particularly for iodine. nih.gov Mechanochemical synthesis has also been employed to create halogen-bonded complexes between N-iodosaccharin and pyridine derivatives, which can act as halogenating agents. rsc.org
Chalcogen Bonding Chalcogen bonding is analogous to halogen bonding, involving chalcogen atoms (S, Se, Te) as the electrophilic center. The pyridine nitrogen of this compound can also serve as a strong chalcogen-bond acceptor. Detailed studies on co-crystals of ebselen (B1671040) (a selenium-containing drug) derivatives with 4-amino-substituted pyridines have provided significant insights. acs.org
High-resolution X-ray diffraction and DFT studies revealed that the N···Se chalcogen bond distance is well within the sum of the van der Waals radii and is sensitive to the electronic nature of substituents on the chalcogen donor. acs.orgiucr.org For instance, in one pyridine-substituted benzisoselenazolinone, a strong intermolecular N···Se chalcogen bond of 2.3831 Å was observed. iucr.org Analysis of the electron density distribution confirmed a region of positive electrostatic potential (a σ-hole) at the extension of the Se-N bond, which drives the interaction. iucr.org Theoretical studies also show that these interactions can be cooperative with other non-covalent forces like halogen bonds. researchgate.net
| Interaction Type | Donor Atom | Acceptor Atom | Analogues/Systems Studied | Key Findings | References |
| Halogen Bonding | I, Br, Cl | Pyridinic N | 4-Aminopyridine, Pyridine-dyes | Strong, directional interaction (N···X); strength I > Br > Cl. Forms stable complexes. | acs.orgacs.orgnih.gov |
| Chalcogen Bonding | Se, S, Te | Pyridinic N | Ebselen derivatives, Chalcogenazolo-pyridines | Strong N···Se bonds observed (~2.24-2.45 Å). Significant covalent character. | acs.orgiucr.org |
Ion-π and C-H…Ion Interactions
The electron-rich π-system of the pyridine ring in this compound can interact favorably with cations (cation-π interactions) or anions (anion-π interactions). The nature of the interaction depends on the electronic character of the ring, which can be tuned by substituents.
Anion-π Interactions: While aromatic rings are typically considered electron-rich, the introduction of electron-withdrawing groups or the coordination to metal cations can render them electron-deficient and capable of interacting with anions. Theoretical and crystallographic studies on 2-aminopyrimidine (B69317) derivatives have demonstrated their ability to form favorable anion-π interactions. researchgate.netacs.org High-level ab initio calculations showed that the dimer of 2-methylaminopyrimidine (B1361839) interacts more strongly with an anion than the monomer due to cooperativity between hydrogen bonding and the anion-π interaction. researchgate.net Theoretical calculations have indicated that fluoride (B91410) often forms the strongest anion-π interactions, followed by chloride and then bromide. researchgate.net
| Interaction Type | Interacting Species | Analogues/Systems Studied | Key Findings | References |
| Anion-π | Anion (F⁻, Cl⁻, Br⁻) + π-system | 2-Aminopyrimidine derivatives | Interaction is cooperative with H-bonding; strength depends on anion polarizability. | researchgate.netacs.org |
| C-H···π | C-H bond + π-system | Co(II) complex with 2-aminopyridine (B139424) | Helps stabilize supramolecular assemblies in the solid state. | researchgate.net |
Biological and Medicinal Chemistry Research Involving N,6 Dimethylpyridin 3 Amine
Exploration of Pharmacological Activities of N,6-dimethylpyridin-3-amine Derivatives
The modification of the this compound core has led to the discovery of compounds with a wide range of biological effects, including antimicrobial, central nervous system, anti-inflammatory, anticancer, and antiviral activities. Furthermore, these derivatives have been instrumental in studying enzyme inhibition, highlighting their therapeutic relevance.
Derivatives of the aminopyridine scaffold have demonstrated notable antimicrobial properties. A new series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and evaluated for their antibacterial and antifungal activities. mdpi.comresearchgate.netnih.gov One particular compound, 2c, which features a cyclohexylamine (B46788) moiety, exhibited the highest activity against Gram-positive bacteria, especially Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 ± 0.000 µg·mL−1. mdpi.comresearchgate.netnih.gov In another study, 4,6-disubstituted-3-cyano-2-aminopyridines were synthesized, and compounds 4b and 4j showed excellent activity against the Gram-positive bacterium Streptococcus pneumoniae and the Gram-negative bacterium Escherichia coli. researchgate.net
Substituted 2-aminopyridine (B139424) δ-lactone derivatives have also been investigated, revealing moderate to very good antibacterial and antifungal activities. mdpi.com Specifically, compounds 5b, 5d, 5e, and 5f displayed a promising MIC of 62.5 µg/mL. mdpi.com The antifungal potential of these derivatives was further highlighted against Aspergillus ochraceus and Aspergillus flavus, with compounds 7c and 7b showing broad-spectrum antifungal activity against Aspergillus ochraceus with inhibition percentages of 77% and 78%, respectively. mdpi.com
Additionally, certain pyridinone and triazine derivatives have been identified as having antifungal properties against Candida albicans. nih.govresearchgate.net Specifically, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) and (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) were effective against both standard and drug-resistant strains of C. albicans. nih.govresearchgate.net
| Compound | Target Pathogen | Activity | Reference |
|---|---|---|---|
| Compound 2c (a 2-amino-3-cyanopyridine derivative) | Staphylococcus aureus, Bacillus subtilis | MIC: 0.039 ± 0.000 µg·mL−1 | mdpi.comresearchgate.netnih.gov |
| Compounds 4b and 4j (4,6-disubstituted-3-cyano-2-aminopyridines) | Streptococcus pneumoniae, Escherichia coli | Excellent activity | researchgate.net |
| Compounds 5b, 5d, 5e, 5f (substituted 2-aminopyridine δ-lactone derivatives) | Bacteria and Fungi | MIC: 62.5 µg/mL | mdpi.com |
| Compounds 7b and 7c (substituted 2-aminopyridine δ-lactone derivatives) | Aspergillus ochraceus | 78% and 77% inhibition, respectively | mdpi.com |
| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | Fungicidal activity | nih.govresearchgate.net |
| (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) | Candida albicans | Fungicidal activity | nih.govresearchgate.net |
Aminopyridine derivatives have been explored for their potential in treating central nervous system disorders. New anilide and imide derivatives of 4-aminopyridine (B3432731) (4AP) have been synthesized and shown to enhance cognition and reverse scopolamine-induced amnesia in preclinical models. nih.gov These compounds were found to significantly inhibit acetylcholinesterase (AChE) activity in key brain regions such as the prefrontal cortex, hippocampus, and hypothalamus. nih.govresearchgate.net One derivative, 4APMb, demonstrated potent anticholinesterase activity, with a non-competitive inhibition of AChE and a competitive inhibition of butyrylcholinesterase (BChE). nih.govresearchgate.net
In the context of neurodegenerative diseases like multiple sclerosis (MS) and Alzheimer's disease, peptide derivatives of 4-aminopyridine have been designed to reduce the high toxicity of the parent compound. researchgate.netnih.gov These new derivatives, which incorporate analogues of a β-secretase inhibitory peptide, have shown significantly lower toxicity while retaining biological activity. nih.gov Furthermore, certain trisubstituted 4-aminopyridine derivatives, such as [18F]5Me3F4AP and [11C]5MeO3F4AP, have been developed as potential PET tracers to visualize demyelinated axons, which could aid in the diagnosis and monitoring of demyelinating diseases. snmjournals.org These tracers have demonstrated the ability to penetrate the blood-brain barrier. snmjournals.org Some Schiff and Mannich bases of isatin (B1672199) derivatives with 2-aminopyridine have also been synthesized and screened for anticonvulsant activity. sphinxsai.com
| Compound/Derivative Type | Observed Activity | Mechanism of Action | Reference |
|---|---|---|---|
| Anilide and imide derivatives of 4-aminopyridine | Cognition enhancement, antiamnesic effects | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) | nih.govresearchgate.net |
| Peptide derivatives of 4-aminopyridine | Reduced toxicity compared to 4-aminopyridine | Designed for neurodegenerative disorders | researchgate.netnih.gov |
| [18F]5Me3F4AP and [11C]5MeO3F4AP | Potential PET tracers for demyelinated axons | Target voltage-gated potassium channels | snmjournals.org |
| Schiff and Mannich bases of isatin with 2-aminopyridine | Anticonvulsant activity | Interaction with various receptors/ion channels | sphinxsai.com |
The anti-inflammatory potential of aminopyridine derivatives has been an active area of research. Peptide-containing derivatives of 4-aminopyridine (4-AP) have been synthesized to mitigate the high toxicity of the parent compound while retaining anti-inflammatory properties. researchgate.netbas.bgresearchgate.net In a rat model of immune complex-induced inflammation, one such derivative, designated as substance A, demonstrated a clear anti-inflammatory effect by either preventing or inhibiting the production of antibodies. researchgate.netbas.bg
Furthermore, these 4-AP derivatives were evaluated for their inhibitory effects on matrix metalloproteinases (MMPs), which are involved in inflammation. researchgate.netbas.bgresearchgate.net Substances A and C were found to inhibit the proteolytic activity of both MMP-2 and MMP-9 even at low concentrations. researchgate.netbas.bg In contrast, substance B showed no inhibitory effect on MMP-9 and only inhibited MMP-2 at higher concentrations. researchgate.netbas.bg A copper complex of 4-aminopyridine, Cu-4AP-Br, exhibited significant anti-inflammatory activity, being 4.6 times more potent than the reference drug naproxen (B1676952) at a concentration of 25 μg/mL in a 5-lipoxygenase (5-LOX) inhibition assay. rsc.org At 100 μg/mL, the Cu-complex showed a high anti-inflammatory activity with an inhibition percentage of 54.2 ± 2.08%. rsc.org
| Compound/Derivative | In Vitro/In Vivo Model | Key Findings | Reference |
|---|---|---|---|
| Peptide derivatives of 4-aminopyridine (Substances A and C) | Rat model of immune complex-induced inflammation; Gelatinase zymography | Inhibited antibody production; Inhibited MMP-2 and MMP-9 activity | researchgate.netbas.bg |
| Cu-4AP-Br (Copper complex of 4-aminopyridine) | 5-lipoxygenase (5-LOX) inhibition assay | 4.6 times more potent than naproxen at 25 μg/mL; 54.2 ± 2.08% inhibition at 100 μg/mL | rsc.org |
A significant body of research has focused on the anticancer potential of aminopyridine derivatives. Several studies have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines.
N-protected and deprotected amino acid derivatives of 2-aminopyridine have shown potential in attenuating tumor development in colorectal cancer cell lines. nih.govresearchgate.net In vitro MTT assays on HCT 116 and HT29 colorectal cancer cell lines revealed IC50 ranges of 3.7-8.1µM and 3.27-7.7 µM, respectively. nih.gov
A series of novel 2-amino-pyridine derivatives were designed as inhibitors of cyclin-dependent kinase 8 (CDK8), a potential target in colon cancer. acs.orgnih.gov Compound 29 from this series exhibited strong inhibitory activity against CDK8 with an IC50 value of 46 nM and showed antiproliferative effects on colon cancer cell lines with high CDK8 expression. acs.orgnih.gov
Furthermore, aminopyrimidine derivatives have been designed as inhibitors of tropomyosin receptor kinase (TRK), a target in cancers with NTRK gene fusions. bohrium.com Compounds C3, C4, and C6 were potent inhibitors of TRKA with IC50 values of 6.5, 5.0, and 7.0 nM, respectively. bohrium.com
Other research has explored 1,3,4-oxadiazole (B1194373) derivatives of 4,6-dimethylpyridine. nih.gov N-Mannich bases from this class, particularly compounds 5 and 6 containing 3,4-dichloro- and 3-trifluorophenylpiperazine moieties, respectively, showed the highest anticancer potential against melanoma, glioblastoma, and breast adenocarcinoma cell lines. nih.gov Similarly, novel N-Mannich bases derived from a dimethylpyridine–1,2,4-triazole hybrid have been synthesized and evaluated. mdpi.com Compound 6 from this series demonstrated good cytotoxic activities on EPG and Caco-2 gastrointestinal cancer cell lines. mdpi.com
Pyrazolo[3,4-b]pyridine derivatives have also been synthesized and evaluated for their anticancer activity. scirp.org Compound 8b from this series displayed the highest activity against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines with IC50 values of 2.9, 2.6, and 2.3 µmol, respectively. scirp.org
| Derivative Class | Target Cancer Cell Line(s) | Key Compound(s) and IC50 Values | Reference |
|---|---|---|---|
| Amino acid derivatives of 2-aminopyridine | Colorectal cancer (HCT 116, HT29) | IC50: 3.7-8.1µM (HCT 116), 3.27-7.7 µM (HT29) | nih.govresearchgate.net |
| 2-Amino-pyridine derivatives (CDK8 inhibitors) | Colon cancer | Compound 29: IC50 = 46 nM (against CDK8) | acs.orgnih.gov |
| Aminopyrimidine derivatives (TRK inhibitors) | KM-12 (colon cancer) | Compound C3: IC50 = 6.5 nM; Compound C4: IC50 = 5.0 nM; Compound C6: IC50 = 7.0 nM (against TRKA) | bohrium.com |
| 1,3,4-Oxadiazole derivatives of 4,6-dimethylpyridine | Melanoma (A375, C32), Glioblastoma (SNB-19), Breast adenocarcinoma (MCF-7/WT, MCF-7/DX) | Compounds 5 and 6 showed highest potential | nih.gov |
| N-Mannich bases of dimethylpyridine–1,2,4-triazole | Gastrointestinal cancer (EPG, Caco-2) | Compound 6 showed good cytotoxic activity | mdpi.com |
| Pyrazolo[3,4-b]pyridine derivatives | Lung (A-549), Liver (HEPG2), Colon (HCT-116) | Compound 8b: IC50 = 2.9 µmol (A-549), 2.6 µmol (HEPG2), 2.3 µmol (HCT-116) | scirp.org |
The antiviral potential of aminopyridine derivatives has been investigated against several viruses. A series of 3-aminopyridin-2(1H)-one derivatives were synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase. nih.gov Two compounds from this series, L-697,639 and L-697,661, were particularly potent, inhibiting the spread of HIV-1 in cell culture by 95% at concentrations of 25-50 nM. nih.gov
N-monocarbamoyl derivatives of 2,6-diaminopyridine (B39239) have also shown significant antiviral activity against Herpes Simplex Virus (HSV)-1. nih.gov Compounds 5a and 5b from this series exhibited EC50 values of 17.0 and 6.2 µg/ml, respectively. nih.gov Furthermore, a novel pyrimidine (B1678525) derivative, when reacted with 2-aminopyridine, showed promising antiviral effects against Vero cells, with a potency comparable to acyclovir. sysrevpharm.org
Research has also explored the activity of isatin derivatives against various viruses. scispace.comnih.gov A 5-fluoro derivative of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidiny)benzenesulphonamide inhibited HCV RNA synthesis at 6 μg/ml and showed 45% maximum protection against the replication of SARS-CoV in Vero cells. scispace.comnih.gov
| Derivative Class | Target Virus | Key Compound(s) and Activity | Reference |
|---|---|---|---|
| 3-Aminopyridin-2(1H)-one derivatives | HIV-1 | L-697,639 and L-697,661: 95% inhibition at 25-50 nM | nih.gov |
| N-monocarbamoyl derivatives of 2,6-diaminopyridine | Herpes Simplex Virus (HSV)-1 | Compound 5a: EC50 = 17.0 µg/ml; Compound 5b: EC50 = 6.2 µg/ml | nih.gov |
| Isatin derivatives | HCV and SARS-CoV | 5-fluoro derivative: inhibited HCV RNA synthesis at 6 μg/ml; 45% protection against SARS-CoV | scispace.comnih.gov |
The ability of aminopyridine derivatives to inhibit specific enzymes has been a key area of investigation, with implications for various therapeutic applications.
In the context of neurodegenerative diseases, as mentioned previously, derivatives of 4-aminopyridine have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net The aminopyridine structure has also been explored as a potential inhibitor of BACE1, an enzyme involved in Alzheimer's disease, although the synthesized compounds showed weak inhibitory activity. nih.gov
For the treatment of cancer, aminopyridine derivatives have been developed as potent enzyme inhibitors. 4-Aminopyridine based amide derivatives have been synthesized as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT), enzymes implicated in cancer. nih.gov Compound 10a from this series was a significant inhibitor of h-TNAP with an IC50 of 0.25 ± 0.05 µM. nih.gov As previously noted, other derivatives have been designed as potent inhibitors of CDK8 and TRKA. acs.orgnih.govbohrium.com
Aminopyridine thiourea (B124793) derivatives have been identified as powerful, non-competitive inhibitors of the α-glucosidase enzyme, with IC50 values ranging from 24.62 ± 0.94 to 142.18 ± 2.63 μM. rsc.org This suggests their potential as antidiabetic agents. rsc.org Furthermore, 2-aminopyridine derivatives have been shown to inhibit both enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa, a pathway essential for the bacterium's survival under certain conditions. mdpi.com
| Derivative Class | Target Enzyme(s) | Therapeutic Relevance | Key Findings | Reference |
|---|---|---|---|---|
| Anilide and imide derivatives of 4-aminopyridine | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative diseases | Non-competitive inhibition of AChE, competitive inhibition of BChE | nih.govresearchgate.net |
| 4-Aminopyridine based amide derivatives | Tissue non-specific alkaline phosphatase (TNAP), ecto-5'-nucleotidase (e5'NT) | Cancer | Compound 10a: IC50 = 0.25 ± 0.05 µM (for h-TNAP) | nih.gov |
| 2-Amino-pyridine derivatives | Cyclin-dependent kinase 8 (CDK8) | Cancer | Compound 29: IC50 = 46 nM | acs.orgnih.gov |
| Aminopyrimidine derivatives | Tropomyosin receptor kinase A (TRKA) | Cancer | Compounds C3, C4, C6: IC50 = 6.5, 5.0, 7.0 nM, respectively | bohrium.com |
| Aminopyridine thiourea derivatives | α-glucosidase | Diabetes | IC50 range: 24.62 ± 0.94 to 142.18 ± 2.63 μM | rsc.org |
| 2-Aminopyridine derivatives | Glyoxylate shunt enzymes in P. aeruginosa | Antibacterial | Inhibition of both ICLPa and MSPa | mdpi.com |
Mechanism of Action Studies
Understanding how molecules containing the this compound moiety exert their effects at a cellular and molecular level is crucial for their development as therapeutic agents. This involves identifying their molecular targets, studying their binding interactions, and elucidating their influence on specific signaling pathways.
The this compound scaffold has been incorporated into molecules designed to interact with a range of biological targets. A notable example is its use in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a target for neurological disorders. elifesciences.orgnih.gov One such compound, raseglurant (B1678816), which features a 4,6-dimethylpyridin-3-amine (B74034) core, was developed for this purpose. elifesciences.org
Derivatives of the isomeric 2,5-dimethylpyridin-3-amine (B105972) have also been crucial in creating potent antagonists for the corticotropin-releasing factor-1 (CRF1) receptor, a target for anxiety and stress-related disorders. acs.orgnih.gov Specifically, the inclusion of a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) group was instrumental in achieving high affinity for the CRF1 receptor. acs.orgnih.gov
In the field of oncology, the this compound structure has been part of molecules targeting key enzymes involved in cancer progression. For instance, derivatives have been synthesized to inhibit cyclin G-associated kinase (GAK). nih.gov Furthermore, the polycomb group protein EZH2, which is involved in the progression of cancers like prostate cancer, has been another identified target. google.com Overexpression of EZH2 is associated with the aggressiveness of certain cancers, and its down-modulation can inhibit tumor growth and metastasis. google.com
In infectious disease research, the core structure is related to that of benzothiazinones (BTZs), which target decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a critical enzyme for the biosynthesis of the mycobacterial cell wall, making it a target for tuberculosis treatments. nih.gov
The interaction between ligands containing the this compound scaffold and their receptors has been characterized through various studies. For molecules targeting G protein-coupled receptors (GPCRs), such as the adenosine (B11128) A2A receptor, X-ray crystallography has shown that related ligands can bind deep within the orthosteric binding cavity. rcsb.org
In the context of Alzheimer's disease research, a molecule containing a dimethylaminopyridine moiety, L2-b2, was studied for its interaction with amyloid-beta (Aβ) fibrils. nih.gov Saturation transfer difference (STD) NMR spectroscopy revealed that the dimethylamino group had a slight saturation effect, indicating its proximity to the fibril. nih.gov Molecular docking studies suggested that L2-b2 could be held on the fibril edge through C-H–π interactions and that hydrogen bonds could form between the ligand's secondary amine and the carbonyl group of specific amino acid residues like E22. nih.gov
For the mGlu5 receptor, a photoactive negative allosteric modulator, JF-NP-26, was created from raseglurant by transforming its amino group into a coumarinyl carbamate. elifesciences.org This modification allowed for optical control of the receptor's activity. elifesciences.org
Compounds built upon the this compound framework can modulate biochemical pathways integral to both disease progression and normal cellular function.
In cancer biology, N-Mannich bases derived from a 4,6-dimethylpyridine scaffold have been shown to induce apoptosis. mdpi.com Their mechanism is often linked to the modulation of the p53 tumor suppressor pathway and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com Activation of caspase-3 leads to the cleavage of cellular substrates, resulting in the characteristic features of apoptosis. mdpi.com
In the context of infectious diseases, benzothiazinones (BTZs) inhibit the DprE1 enzyme in Mycobacterium tuberculosis. nih.gov This inhibition disrupts the arabinogalactan (B145846) biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall. nih.gov The mechanism involves the reduction of a nitro group on the BTZ molecule to a nitroso intermediate, which then covalently binds to a cysteine residue in the enzyme's active site. nih.gov
Furthermore, the targeting of EZH2 by related compounds is significant because EZH2 is known to repress the expression of several tumor suppressor genes. google.com By inhibiting EZH2, these molecules can block pathways that drive metastatic cancer. google.com
Structure-Activity Relationship (SAR) and Lead Optimization
The systematic modification of molecules containing the this compound core is a fundamental aspect of medicinal chemistry. These studies help to understand how changes in the molecule's structure affect its biological activity, leading to the optimization of lead compounds.
The spatial arrangement of functional groups on the pyridine (B92270) ring, known as positional isomerism, can have a profound impact on a compound's biological activity. Research has demonstrated that even minor changes in the position of a substituent can drastically alter a molecule's therapeutic efficacy.
For example, a study on potential inhibitors of cyclin G-associated kinase (GAK) found that a specific isomer was inactive, in stark contrast to its 5- and 6-(3,4-dimethoxyphenyl) positional isomers. nih.gov This highlights the critical importance of substituent placement for kinase inhibition.
Similarly, in the development of di-iron(III) complexes with anticancer properties, two isomeric ligands (HL1 and HL2) containing pyridine, phenol, amine, and alcohol moieties were studied. researchgate.net The resulting complexes showed significantly different activities, with the complex derived from one isomer being three times more potent against lung carcinoma cells than the complex from the other isomer. researchgate.net This difference underscores how isomerism can dramatically influence the biological profile of a compound. researchgate.net
Impact of Isomerism on Anticancer Activity
| Complex | Isomeric Ligand | IC50 against Lung Carcinoma (µg/mL) | Reference |
|---|---|---|---|
| Complex 1 | HL1 | 15.27 ± 0.75 | researchgate.net |
| Complex 2 | HL2 | 46.14 ± 2.07 | researchgate.net |
Modifying the substituents on the this compound scaffold is a key strategy for lead optimization. These changes can influence a compound's potency, selectivity, and pharmacokinetic properties.
In the development of CRF1 receptor antagonists, the introduction of a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group was a critical modification. acs.orgnih.gov This specific substituent significantly contributed to the high potency (IC50 = 0.86 nM) and improved in vivo properties of the lead compound. acs.orgnih.gov
Research on benzothiazinones (BTZs) for treating tuberculosis has extensively studied the effect of C-6 substituents on the molecule's metabolism and activity. nih.gov It was found that electron-withdrawing groups (EWGs) at this position were essential for antimycobacterial activity. nih.gov In-depth analysis using quantum mechanics concluded that properties like Mulliken charges could help anticipate the metabolic fate of the compounds, providing a tool for rational design. nih.gov
In the search for new anticancer agents, SAR studies on N-Mannich bases with a 4,6-dimethylpyridine scaffold revealed distinct patterns. mdpi.com Compounds with a p-methyl substituent on an associated ring showed the most potent activity against certain cancer cell lines, while those with electron-withdrawing groups like m-chloro or p-nitro exhibited more moderate cytotoxicity. mdpi.com This demonstrates a clear correlation between the electronic nature of the substituent and the resulting biological effect.
Theoretical calculations have also been used to predict the effect of substituents. For related 3-Pyridinols, substituting the ring with electron-donating amine groups was calculated to be more effective at lowering the O-H bond dissociation energy (BDE) compared to alkyl groups. ru.nl This suggests that amine-substituted pyridinols would have superior antioxidant activity if the mechanism involves H-atom donation. ru.nl
Calculated Substituent Effects on 3-Pyridinol Properties
| Substituent | O-H BDE (kcal/mol) | Change from Parent | Reference |
|---|---|---|---|
| H (Parent) | 88.2 | (0.0) | ru.nl |
| CH3 | 85.4 | (-2.8) | ru.nl |
| N(CH3)2 | 77.0 | (-11.2) | ru.nl |
Stereochemical Aspects and Chiral Recognition in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. drugtargetreview.comunibo.it The use of chiral molecules is crucial for achieving specificity in drug-target interactions. drugtargetreview.com
In the context of drug design, this compound and its derivatives can be incorporated into larger molecules that possess stereogenic centers. The spatial arrangement of the dimethylpyridine moiety relative to other functional groups can significantly influence how the molecule interacts with its biological target. For instance, in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists, a derivative incorporating a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group was part of a chiral molecule, (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile. acs.orgresearchgate.net The specific (S)-configuration was crucial for its high-affinity binding to the CRF1 receptor. acs.orgresearchgate.net
The development of stable chiral molecules is a key objective in drug discovery to prevent in vivo "flipping" of one enantiomer into another, which could alter the drug's efficacy or toxicity profile. drugtargetreview.com Researchers have explored creating novel stereogenic centers, including those based on oxygen and nitrogen atoms, to enhance the chiral stability of drug candidates. drugtargetreview.com
Preclinical Pharmacological Investigations
Preclinical studies are essential for evaluating the therapeutic potential and safety of new chemical entities. These investigations provide critical data on a compound's efficacy, selectivity, and pharmacokinetic properties before it can be considered for clinical trials in humans.
In Vitro Efficacy and Selectivity Assessment
In vitro studies are performed in a controlled laboratory setting, typically using isolated cells or proteins, to determine a compound's biological activity. For derivatives containing the this compound moiety, these assessments have been crucial in establishing their potential as therapeutic agents.
For example, a series of 3-pyridylpyrazolo[1,5-a]pyrimidines, which included analogs with a dimethyl-substituted pyridine ring, were evaluated for their ability to antagonize the human CRF1 receptor. acs.org One such compound, which incorporated a 2,5-dimethyl-3-pyridyl group, demonstrated potent binding affinity to the CRF1 receptor with a Ki value of 3.5 nM. acs.org In another study, a pyrazinone-based CRF1 receptor antagonist containing a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group exhibited a high affinity for the receptor, with an IC50 value of 0.86 nM. acs.orgresearchgate.net
The selectivity of a drug candidate for its intended target over other related proteins is a critical factor in minimizing off-target effects. In the development of IRAK4 inhibitors, a compound featuring a dimethyl amine group showed comparable potency to other analogs, indicating that electron-rich groups at that position were preferred for activity. nih.gov Further optimization led to compounds with excellent kinase selectivity. nih.gov
Below is a table summarizing the in vitro efficacy of selected compounds incorporating a dimethylpyridin-3-amine moiety.
| Compound ID | Target | Assay | Result | Reference(s) |
| 26h | Human CRF1 Receptor | Binding Affinity (Ki) | 3.5 nM | acs.org |
| 19e | Human CRF1 Receptor | Inhibition (IC50) | 0.86 nM | acs.orgresearchgate.net |
| 11 | IRAK4 | Inhibition (IC50) | Comparable to other potent analogs | nih.gov |
In Vivo Efficacy Models and Pharmacological Response
Following promising in vitro results, drug candidates are advanced to in vivo studies, which are conducted in living organisms, typically animal models of human diseases, to assess their efficacy and pharmacological effects in a more complex biological system.
The CRF1 receptor antagonist, 19e, which contains the 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group, was shown to be effective in a defensive withdrawal model of anxiety in rats. acs.orgresearchgate.net The lowest dose at which the compound produced a significant anxiolytic effect was 1.8 mg/kg. acs.orgresearchgate.net Similarly, compound 26h, a 3-(2,5-dimethyl-pyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine, also demonstrated in vivo efficacy in animal models of anxiety. acs.org
These studies are critical for establishing a compound's proof-of-concept and for determining its potential therapeutic window.
Metabolic Characterization and Reactive Metabolite Formation Profiles
Understanding how a drug is metabolized by the body is a cornerstone of drug development. Metabolic processes can influence a drug's efficacy, duration of action, and potential for toxicity. A major concern in drug discovery is the formation of reactive metabolites, which are chemically unstable molecules that can bind to cellular macromolecules and potentially lead to idiosyncratic adverse drug reactions. washington.edunih.govannualreviews.org
In the development of CRF1 receptor antagonists, a lead compound was found to form significant levels of reactive metabolites. acs.orgresearchgate.net This prompted a strategy to minimize this liability, leading to the discovery of compound 19e. acs.orgresearchgate.net The introduction of the 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine moiety was a key modification that contributed to a significant reduction in reactive metabolite formation. acs.orgresearchgate.net In vivo studies in rats showed that glutathione (B108866) (GSH) adducts, which are markers of reactive metabolite formation, accounted for only 0.1% of the total drug-related material excreted, indicating a low potential for this type of toxicity. acs.orgresearchgate.net
This example highlights the importance of metabolic profiling in guiding the chemical optimization of drug candidates to enhance their safety profiles.
Preliminary Pharmacokinetic and Pharmacodynamic Profiling
Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body (the relationship between drug concentration and its pharmacological effect). A favorable PK/PD profile is essential for a drug's success.
Compound 19e, the CRF1 receptor antagonist, exhibited excellent pharmacokinetic properties in both rats and dogs. acs.orgresearchgate.net It was orally bioavailable, meaning it could be effectively absorbed into the bloodstream after oral administration. acs.orgresearchgate.net Another CRF1 antagonist, 26h, was also found to be orally bioavailable in rats and capable of penetrating the brain, which is essential for a drug targeting the central nervous system. acs.org
The table below summarizes key pharmacokinetic parameters for these compounds.
| Compound ID | Species | Bioavailability (F) | Brain Penetration | Reference(s) |
| 19e | Rat, Dog | Excellent | Yes | acs.orgresearchgate.net |
| 26h | Rat | Good | Yes | acs.org |
Applications in Drug Discovery and Development
This compound and its derivatives have proven to be valuable building blocks in the discovery and development of new therapeutic agents across various disease areas. innospk.com The pyridine motif is a common feature in many approved drugs. jchemrev.com
The primary application of this compound is as an intermediate in organic synthesis. innospk.com Its chemical structure allows it to be readily incorporated into more complex molecules, facilitating the creation of novel compounds with desired pharmacological properties. innospk.com
Specific examples of its application in drug discovery include:
Central Nervous System (CNS) Disorders: As detailed above, derivatives of this compound have been instrumental in the development of potent and orally bioavailable CRF1 receptor antagonists for the potential treatment of anxiety and depression. acs.orgresearchgate.netacs.org
Inflammatory Diseases: The aminopyridine scaffold has been utilized in the design of inhibitors for kinases such as IRAK4, which are involved in inflammatory signaling pathways. nih.gov
Oncology: Pyridine-based compounds have been investigated as PIM-1 kinase inhibitors, which have potential applications in cancer therapy. nih.gov
Infectious Diseases: Pyrimidine and pyridine derivatives have been explored for the treatment of influenza. google.com
The versatility of the this compound scaffold, combined with a deep understanding of its structure-activity relationships and metabolic fate, ensures its continued importance in the field of medicinal chemistry. innospk.com
Lead Compound Identification and Validation
In the initial phases of drug discovery, scaffolds like this compound are often identified through screening campaigns or rational design based on the structures of known biologically active molecules. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous approved drugs and its ability to interact with a wide array of biological targets. researchgate.net
The validation of a lead compound involves confirming its biological activity and assessing its potential for further development. For instance, derivatives of the aminopyridine core have been investigated for a variety of therapeutic properties. Studies have shown that compounds based on the 2,6-dimethylpyridin-3-amine structure possess potential anti-inflammatory and antimicrobial properties. The validation process often involves initial in vitro assays to determine the compound's potency against a specific target, such as an enzyme or receptor.
One area where related structures have been validated is in the development of inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative diseases. nih.gov Researchers identified aminopyridine-based compounds as promising leads due to their ability to bind to the active site of the enzyme. Crystal structures of these lead compounds bound to nNOS provided crucial validation, revealing unexpected binding modes that informed further optimization efforts. nih.gov This structural information is vital for validating the lead and guiding the design of more potent and selective inhibitors.
Development of Novel Therapeutic Agents for Disease Treatment
Once a lead compound is identified and validated, medicinal chemists work to modify its structure to enhance efficacy, selectivity, and pharmacokinetic properties. The this compound framework has been incorporated into more complex molecules to create novel therapeutic agents for various diseases.
A significant example is the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists for the treatment of anxiety and depression. In an effort to optimize a series of pyrazinone-based CRF1 antagonists, researchers introduced a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group. acs.org This modification led to the discovery of a highly potent antagonist with an IC50 value of 0.86 nM. The inclusion of the dimethylpyridin-3-amine moiety was critical for improving both the potency and the in vivo properties of the compound, which demonstrated excellent pharmacokinetic profiles in rats and dogs and showed efficacy in a rat model of anxiety. acs.org
Another therapeutic area involves the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases. In these efforts, 6-methylpyridin-3-amine was used as a building block in the synthesis of aminopyrazole derivatives designed as JNK3 inhibitors. acs.org The structure-activity relationship (SAR) studies showed that modifications on the aminopyridine scaffold could significantly impact the potency and selectivity of the inhibitors.
Furthermore, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been synthesized to create symmetric "double-headed" inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov This novel design strategy, starting from a dimethylpyridine core, led to potent inhibitors with enhanced membrane permeability, a crucial property for drugs targeting the central nervous system. The most effective compound from this series demonstrated low nanomolar inhibitory potency and a unique binding mechanism, engaging both the substrate and pterin (B48896) binding sites in nNOS. nih.gov
The development of agents for neurodegenerative diseases extends to diagnostic imaging as well. Derivatives such as N-(6-methoxypyridin-3-yl)quinoline-2-amine have been synthesized and evaluated as potential positron emission tomography (PET) tracers for imaging α-synuclein aggregates, a hallmark of Parkinson's disease. mdpi.com These compounds showed high binding affinity for α-synuclein, and radiolabeled versions were able to penetrate the blood-brain barrier in non-human primates, demonstrating their potential for in vivo diagnostics. mdpi.com
Interactive Data Table: Biological Activity of this compound Derivatives
| Compound/Derivative Class | Target | Key Findings | Reference |
| (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile | CRF1 Receptor | IC50 = 0.86 nM; Efficacious in rat anxiety model. | acs.org |
| Symmetric Double-Headed Aminopyridines | Neuronal Nitric Oxide Synthase (nNOS) | Low nanomolar inhibitory potency; Enhanced membrane permeability. | nih.gov |
| N-(6-methoxypyridin-3-yl)quinoline-2-amine Derivatives | α-Synuclein Aggregates | High binding affinity (Kd = 5 nM for [125I]8i); Blood-brain barrier penetration. | mdpi.com |
| Aminopyrazole Derivatives | JNK3 | SAR studies demonstrated the importance of the aminopyridine scaffold for potency. | acs.org |
Catalytic Applications of N,6 Dimethylpyridin 3 Amine and Its Complexes
N,6-dimethylpyridin-3-amine as a Ligand in Metal-Catalyzed Reactions
While pyridine (B92270) and its derivatives are widely utilized as ligands in metal-catalyzed reactions, there is no specific literature detailing the synthesis, characterization, or catalytic activity of metal complexes featuring this compound as a ligand.
No specific studies on the coordination chemistry of this compound with transition metals were identified. The coordination behavior of pyridine-based ligands is generally well-understood, but the specific electronic and steric effects of the N,6-dimethyl substitution pattern on complex formation, stability, and geometry have not been reported.
There is a lack of published research on the catalytic activity of this compound complexes in the following organic transformations:
The use of this compound as a ligand in metal-catalyzed olefin polymerization has not been described in the scientific literature. Research in this field has extensively explored other pyridine-containing ligands, but data on the performance of this compound-based catalysts, such as their activity, selectivity, and the properties of the resulting polymers, is not available.
No reports on the application of this compound as a ligand in metal-catalyzed aryl C-H activation reactions were found. The role of ligands is crucial in directing the regioselectivity and efficiency of C-H activation, but the potential of this specific aminopyridine derivative in this context remains unexplored.
The utility of this compound in transfer hydrogenation reactions is not documented. While various aminopyridine and dimethylpyridine ligands have been employed in transition metal catalysts for this purpose, the catalytic efficacy of complexes bearing the this compound ligand has not been investigated.
There is no available literature on the use of this compound as a ligand in Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions. The electronic and steric properties of phosphine (B1218219) and N-heterocyclic carbene ligands are typically tailored for these transformations, and while pyridine-based ligands have been used, the specific contribution of this compound to the catalytic cycle of these important C-C and C-N bond-forming reactions has not been reported.
Catalytic Activity in Diverse Organic Transformations
This compound as an Organocatalyst
Organocatalysts are small organic molecules that accelerate chemical reactions without being consumed. Aminopyridines, such as the well-studied 4-(Dimethylamino)pyridine (DMAP), are a prominent class of organocatalysts that can function through either nucleophilic or base catalysis pathways. The catalytic behavior of this compound would be determined by the interplay of the nucleophilicity and basicity of its two nitrogen atoms and the steric and electronic influence of its methyl substituents.
Nucleophilic catalysis by aminopyridines is a cornerstone of modern organic synthesis, particularly in acylation reactions like esterification and amide formation. The generally accepted mechanism for a catalyst like DMAP involves the nucleophilic attack of the highly accessible and nucleophilic pyridine nitrogen on an acyl source (e.g., an acid anhydride). This step forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the initial acyl source, making it highly susceptible to attack by a weakly nucleophilic alcohol or amine, leading to the acylated product and regeneration of the catalyst.
For this compound, the pyridine nitrogen is the likely site for this type of nucleophilic catalysis. However, its effectiveness would be significantly influenced by its structure:
Nucleophilicity : The electron-donating effects of the 3-(dimethylamino) group and the 6-methyl group would increase the electron density on the pyridine ring, enhancing the nucleophilicity of the ring nitrogen compared to unsubstituted pyridine.
Steric Hindrance : The presence of the methyl group at the 6-position, which is adjacent to the pyridine nitrogen, would introduce significant steric hindrance. This bulkiness would likely impede the nitrogen's ability to attack the electrophilic acyl source, potentially reducing the rate of formation of the crucial N-acylpyridinium intermediate. Research on other 2,6-substituted pyridines has shown that steric hindrance near the nitrogen lone pair can significantly decrease nucleophilicity and catalytic activity. nih.govthieme-connect.com
Therefore, while electronically activated, this compound is predicted to be a less effective nucleophilic catalyst than its unhindered counterpart, DMAP, due to steric shielding of the pyridine nitrogen.
In base catalysis, the aminopyridine acts as a Brønsted base, deprotonating a substrate to generate a more reactive nucleophile. The basicity of aminopyridines is a key factor in their catalytic efficacy. The pKa of the conjugate acid of this compound would be influenced by:
Electronic Effects : The 3-(dimethylamino) and 6-methyl groups are both electron-donating, which increases the basicity of the pyridine nitrogen.
Steric Effects : The 6-methyl group can also sterically hinder the approach of a proton, which can sometimes affect basicity, though this effect is generally less pronounced than its impact on nucleophilicity towards larger electrophiles.
As a Brønsted base, this compound could potentially be used in reactions where a moderately strong, non-nucleophilic organic base is required. In stereoselective and regioselective reactions, a catalyst's structure is critical for controlling the outcome. The fixed geometry of the pyridine ring and its substituents could, in principle, influence the orientation of substrates in a transition state. However, without a chiral element, it would not induce enantioselectivity. Its regioselective influence would depend on its ability to selectively deprotonate one site over another, a function of both its basicity and the steric environment it creates.
Mechanistic Studies of this compound-Mediated Catalysis
Mechanistic studies for this specific compound are not available. However, a hypothetical mechanism can be proposed based on related catalysts.
Based on established catalytic cycles for aminopyridines, the key intermediates in reactions catalyzed by this compound would be:
In Nucleophilic Catalysis : The primary catalytic intermediate would be the N-acyl-N',6-dimethylpyridin-3-aminium salt. This species would be formed by the reaction of the pyridine nitrogen with an acylating agent. The transition state for its formation would involve the nucleophilic attack of the pyridine nitrogen on the acyl carbon. A subsequent transition state would involve the attack of a nucleophile (like an alcohol) on the activated acyl group of this intermediate.
In Base Catalysis : The catalyst itself would form a hydrogen bond with the substrate's proton in the transition state leading to its abstraction. The key intermediate would be the protonated catalyst (N,6-dimethylpyridin-3-aminium ion) and the deprotonated substrate (anion). The catalyst is regenerated in a subsequent step when the protonated catalyst transfers its proton.
Spectroscopic techniques such as NMR could theoretically be used to detect these proposed intermediates in a reaction mixture. researchgate.net
The catalytic performance of this compound is fundamentally governed by the balance of steric and electronic effects arising from its substitution pattern.
Electronic Effects :
The 3-(dimethylamino) group is a powerful electron-donating group through resonance, significantly increasing the electron density of the pyridine ring. This enhances both the nucleophilicity and the Brønsted basicity of the pyridine nitrogen.
The 6-methyl group is a weak electron-donating group through induction, which further slightly increases the basicity and nucleophilicity of the ring nitrogen.
Steric Effects :
The 6-methyl group provides significant steric hindrance around the pyridine nitrogen. This is the most critical factor limiting its potential as a nucleophilic catalyst. While basicity is less affected by steric bulk, the ability of the nitrogen to attack a sterically demanding electrophile (like an anhydride) would be greatly diminished compared to an unhindered pyridine like DMAP. nih.govthieme-connect.comresearchgate.netnih.gov This steric repulsion can decrease the reactivity of the nitrogen atom by several orders of magnitude. thieme-connect.com
The following table summarizes the predicted influence of the substituents on the catalytic properties.
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Nucleophilic Catalysis | Predicted Impact on Base Catalysis |
| Dimethylamino | 3 | Strong electron-donating (resonance) | Minimal on pyridine N | Positive (increases nucleophilicity) | Positive (increases basicity) |
| Methyl | 6 | Weak electron-donating (inductive) | High (hinders pyridine N) | Strongly Negative (impedes attack) | Slightly Negative (may hinder protonation) |
This analysis suggests that this compound, while electronically activated, would likely be a poor nucleophilic catalyst but could function as a sterically hindered organic base.
Chiral this compound Derivatives in Asymmetric Catalysis
Asymmetric catalysis aims to produce one enantiomer of a chiral molecule preferentially. This is typically achieved using a chiral catalyst. While numerous chiral pyridine derivatives have been synthesized and used as ligands or organocatalysts, there are no reports of chiral derivatives of this compound being used in asymmetric catalysis. chim.it
Hypothetically, chirality could be introduced into the this compound scaffold in several ways:
Modification of the N,N-dimethyl group : One of the methyl groups on the amino function could be replaced with a larger, chiral substituent.
Introduction of a chiral center on a substituent : A substituent bearing a stereocenter could be added to the pyridine ring, although the existing positions are already occupied.
Atropisomerism : If a bulky group were introduced at the 5-position, rotation around the C(3)-N bond could be restricted, potentially creating stable atropisomers.
The development of such chiral derivatives would face significant challenges. The synthesis of specifically substituted pyridines can be complex. acs.org Furthermore, the inherent steric hindrance from the 6-methyl group might interfere with the intended stereochemical control by a chiral element elsewhere in the molecule, making it difficult to create an effective and predictable asymmetric catalyst.
Photophysical Properties and Optoelectronic Applications of N,6 Dimethylpyridin 3 Amine
Electronic Excited States of N,6-dimethylpyridin-3-amine
The electronic excited states of this compound are governed by the interplay of the pyridine (B92270) ring and the electron-donating dimethylamino group. The absorption of ultraviolet light promotes the molecule from its ground electronic state (S₀) to higher energy singlet excited states (S₁, S₂, etc.).
Specific experimental or computational characterization of the lowest singlet (S₁) and triplet (T₁) excited states of this compound has not been reported. However, based on analogous aromatic amines and pyridine derivatives, the S₁ state is expected to be a π-π* state, possibly with significant charge-transfer character. The T₁ state would also be of π-π* character and, as is typical, at a lower energy level than the S₁ state due to electron spin exchange energy. The energy gap between the S₁ and T₁ states is a crucial parameter that influences the efficiency of intersystem crossing (ISC), the process that populates the triplet state.
The structure of this compound, featuring an electron-donating dimethylamino group attached to an electron-accepting pyridine ring, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. In the excited state, an electron can be transferred from the dimethylamino group (donor) to the pyridine ring (acceptor), resulting in a highly polar excited state with a large dipole moment.
The mechanism of ICT in similar molecules can involve conformational changes, such as the twisting of the donor group relative to the acceptor moiety, leading to a "twisted intramolecular charge transfer" (TICT) state. This process is often highly dependent on the polarity of the surrounding medium.
Fluorescence and Phosphorescence Spectroscopy
Direct fluorescence and phosphorescence spectroscopic data for this compound are not readily found in the literature. The emission properties are expected to be strongly influenced by the nature of the lowest excited states and the occurrence of ICT.
Specific emission maxima and fluorescence quantum yields for this compound have not been documented. For related aminopyridine compounds, fluorescence is a potential de-excitation pathway from the S₁ state. The position of the emission maximum and the quantum yield would be highly sensitive to the solvent environment due to the probable ICT character of the emitting state. Generally, molecules with significant ICT character exhibit lower fluorescence quantum yields in polar solvents due to stabilization of the charge-separated state, which can enhance non-radiative decay pathways.
Table 7.1: Hypothetical Photophysical Data for this compound in Various Solvents (Note: This table is for illustrative purposes only, as specific experimental data is not available.)
| Solvent | Emission Maximum (nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|
| n-Hexane | Not Available | Not Available |
| Dichloromethane | Not Available | Not Available |
| Acetonitrile | Not Available | Not Available |
Given the likelihood of an ICT excited state, this compound is expected to exhibit significant solvatochromism, where the position of the emission band shifts with changes in solvent polarity. In polar solvents, the highly polar ICT state would be stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. The magnitude of this shift can provide information about the change in dipole moment upon excitation. This positive solvatochromism is a hallmark of molecules undergoing ICT in the excited state.
Fluorescence Quenching Mechanisms (e.g., Photoinduced Electron Transfer, Hydrogen Bonding)
Fluorescence quenching is a process that decreases the intensity of fluorescence emission from a fluorophore. This phenomenon can occur through various mechanisms, including photoinduced electron transfer (PET) and hydrogen bonding. For molecules containing an aminopyridine scaffold, these mechanisms are particularly relevant.
Photoinduced Electron Transfer (PET): In many fluorescent sensors, a PET mechanism is responsible for the "turn-off" or "turn-on" sensing behavior. The nitrogen atom of the amino group or the pyridine ring can act as an electron donor. In the ground state, upon photoexcitation, an electron can be transferred from the nitrogen to the excited fluorophore, causing non-radiative decay and thus quenching the fluorescence. The efficiency of this process is highly dependent on the redox potentials of the donor and acceptor moieties. For instance, in imidazopyridine-based fluorescent probes, PET is a key mechanism for their function as sensors. nih.gov
Hydrogen Bonding: The formation of hydrogen bonds with solvent molecules or other analytes can significantly impact the fluorescence of a compound. Studies on pyrrole-based chromophores have shown that strong fluorescence quenching occurs in the presence of pyridine, which acts as a hydrogen bond acceptor. researchgate.net The proposed mechanism involves electron transfer from the photoexcited chromophore to the hydrogen-bonded pyridine partner, followed by rapid internal conversion to the ground state. researchgate.net The nitrogen atoms in this compound can similarly participate in hydrogen bonding, either as donors (N-H from the amine) or acceptors (the pyridine nitrogen), potentially leading to fluorescence modulation in the presence of specific analytes or in protic solvents.
The quenching process can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). The nature of the quenching can often be determined by analyzing the fluorescence response at different temperatures and quencher concentrations. mdpi.comnih.gov
Photobleaching Kinetics and Strategies for Enhanced Photostability
Photobleaching, or the irreversible photodegradation of a fluorophore, is a critical parameter that limits the long-term application of fluorescent molecules in areas like microscopy and sensing. The kinetics of photobleaching depend on the molecular structure, the environment, and the intensity of the excitation light.
While specific photobleaching studies on this compound are not available, research on related heterocyclic compounds provides insight. For example, some imidazopyridine derivatives have been shown to undergo significant photodegradation when exposed to UVA/B light, a process linked to the generation of reactive oxygen species (ROS) like singlet oxygen. nih.gov This suggests that the pyridine ring can be susceptible to photo-oxidation, leading to a loss of fluorescence.
Strategies for Enhanced Photostability:
Structural Modification: The stability of fluorophores can be improved by chemical modifications. For instance, incorporating electron-withdrawing or electron-donating groups can alter the electronic structure and reduce susceptibility to photo-oxidation. The stability of aminopyridine compounds has been shown to be influenced by factors such as pH; salt forms are often more stable under oxidative stress than the molecular species. nih.gov
Formulation: For practical applications, the chemical stability of aminopyridine derivatives has been successfully extended by formulating them into capsules with appropriate diluents and storing them protected from light. cjhp-online.casefh.es
Environmental Control: The presence of radical scavengers or singlet oxygen quenchers can dramatically reduce the rate of photodegradation for compounds where ROS generation is the primary bleaching pathway. nih.gov
Applications in Fluorescent Probes and Chemosensors
The aminopyridine scaffold is a versatile component in the design of fluorescent probes and chemosensors due to its inherent fluorescence potential and the ability of its nitrogen atoms to act as binding sites for analytes. nih.gov
Design Principles for this compound-Based Fluorescent Chemosensors
The rational design of a fluorescent chemosensor based on the this compound core would typically involve integrating two key components: a fluorophore and a receptor, often connected by a spacer.
Fluorophore: The this compound moiety itself would serve as the signaling unit or fluorophore. Its emission properties would be modulated by its interaction with the target analyte.
Receptor (Binding Site): A specific functional group or molecule designed to selectively bind the target analyte (e.g., a metal ion) would be attached to the aminopyridine scaffold. This could be a crown ether, aza-macrocycle, or another chelating group like di-(2-picolyl)amine (DPA). researchgate.net
Signaling Mechanism: The binding event at the receptor site must translate into a measurable change in the fluorescence output (intensity, wavelength, or lifetime). This is often achieved through mechanisms like PET, intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). nih.gov For example, upon binding a metal ion, the electron-donating ability of the receptor's nitrogen atoms could be suppressed, inhibiting PET quenching and leading to a "turn-on" fluorescence response.
Selective Detection of Metal Ions (e.g., Hg²⁺, Zn²⁺)
Derivatives of pyridine and aminopyridine have been successfully employed as chemosensors for various heavy and transition metal ions. nih.govsemanticscholar.org By incorporating appropriate chelating units, a sensor based on this compound could potentially be designed for the selective detection of ions like Hg²⁺ and Zn²⁺.
For instance, a probe based on an aminoethylpyridine scaffold demonstrated fluorescence enhancement upon interaction with Fe³⁺, while Hg²⁺ induced fluorescence quenching. semanticscholar.org Similarly, dihydropyridine-based sensors have shown high sensitivity and selectivity for Cu²⁺ and Fe³⁺. nih.gov The selectivity of these sensors is determined by the specific coordination chemistry between the metal ion and the receptor unit. The table below summarizes findings for related pyridine-based chemosensors.
| Sensor Base | Target Ion(s) | Observed Response | Reference |
| Dihydropyridine (B1217469) | Cu²⁺, Fe³⁺ | Chelation-induced fluorescence quenching | nih.gov |
| Imidazopyridine | Various Metal Ions | Selective detection via various mechanisms | nih.gov |
| Aminoethylpyridine | Fe³⁺, Hg²⁺ | Fluorescence enhancement (Fe³⁺) or quenching (Hg²⁺) | semanticscholar.org |
| Styryl-Pyridinium | Cu²⁺ | Ratiometric fluorescence change | researchgate.net |
This table presents data for compounds structurally related to this compound to illustrate potential applications.
Biological Imaging Applications and Cellular Uptake Studies
Fluorescent probes with good photophysical properties, water solubility, and low toxicity are valuable tools for biological imaging. Imidazopyridine derivatives, for example, have been explored for cell imaging applications. nih.gov A probe based on this compound, if properly functionalized to be cell-permeable and to target a specific analyte within the cell, could potentially be used to visualize biological processes.
For a probe to be effective in cellular imaging, it must be able to cross the cell membrane. Cellular uptake can be facilitated by designing the molecule to be lipophilic or by attaching cell-penetrating peptides. Subsequent localization within the cell (e.g., in the mitochondria, nucleus, or cytoplasm) would depend on the probe's specific chemical properties. Studies using fluorescently labeled kapakahine peptides, for instance, have successfully visualized the localization of these molecules within cancer cells, demonstrating the power of this approach. mdpi.com
Development of Optoelectronic Materials
The pyridine ring is a common building block in materials designed for optoelectronic applications, including organic light-emitting diodes (OLEDs) and molecular-scale electronic devices. nih.gov The electronic properties of pyridine scaffolds can be tuned by chemical substitution, making them versatile components.
While this compound itself has not been specifically reported in optoelectronic devices, related structures are under investigation. For example, 2,6-bis(2-anilinoethynyl)pyridine scaffolds have been synthesized, and their fluorescent properties can be tuned through systematic functionalization for potential use in anion sensing. nih.gov In another advanced application, Ru-terpyridine complexes have been incorporated into nanoelectronic devices, where they function as optically addressable molecular switches. beilstein-journals.org These examples highlight the potential of pyridine-based compounds, including this compound, to serve as foundational structures for new materials with tailored electronic and optical properties for use in next-generation sensors and molecular electronics.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters
There is no published research detailing the use or performance of this compound as a fluorescent emitter or in any other capacity within an Organic Light-Emitting Diode (OLED). Consequently, no data on its electroluminescence properties, such as emission wavelength, quantum efficiency, or device lifetime, is available.
Detailed Research Findings:
A comprehensive review of scientific databases reveals no studies that have incorporated this compound into an OLED device structure. Research on pyridine-containing materials for OLEDs typically involves more complex molecular structures designed to enhance charge transport, luminescence, and device stability.
Data on this compound in OLEDs:
Due to the lack of research in this area, there is no performance data to present in a tabular format. Information regarding its efficiency, color purity, and operational stability in OLEDs remains uncharacterized.
Supramolecular Chemistry and Materials Science Involving N,6 Dimethylpyridin 3 Amine
Non-Covalent Interactions of N,6-dimethylpyridin-3-amine Derivatives
The specific arrangement of hydrogen bond donors (the N-H group), hydrogen bond acceptors (the pyridyl nitrogen), and an aromatic π-system makes this compound and its derivatives versatile building blocks in crystal engineering and materials science. Their behavior is often analogous to that of similar aminopyridine compounds, which have been studied for their rich supramolecular chemistry.
Hydrogen bonding is a critical directional interaction that dictates the assembly of aminopyridine derivatives in the solid state. Both the amino group (N-H) and the carbon-hydrogen (C-H) bonds of the pyridine (B92270) ring and methyl groups can act as hydrogen bond donors.
In the crystal structure of 6-Methylpyridin-3-amine, a close structural analog of this compound, the molecules are linked by intermolecular N—H⋯N hydrogen bonds. nih.govnih.gov In this arrangement, the amino group of one molecule donates a hydrogen to the pyridyl nitrogen atom of an adjacent molecule, effectively stabilizing the crystal structure. nih.gov The geometry of this key interaction has been determined through single-crystal X-ray diffraction, providing precise measurements of the bond lengths and angles that define the supramolecular assembly. nih.gov
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N2—H2B···N1 | 0.86 | 2.29 | 3.131 | 165 |
| Table 1: Hydrogen-bond geometry for 6-Methylpyridin-3-amine, a structural analog of this compound. Data sourced from single-crystal X-ray diffraction studies. nih.gov |
The aromatic pyridine ring in this compound derivatives is capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings and are fundamental in the formation of layered or columnar structures. rsc.org Computational studies on pyridine dimers and trimers show that antiparallel-displaced geometries are often the most stable, with significant binding energies. rsc.org
In the solid state, these interactions are observed in co-crystals of related compounds. For instance, the crystal structure of a 1:1 co-crystal of 1-bromo-3,5-dinitrobenzene (B94040) and N,N-dimethylpyridin-4-amine exhibits C⋯C π–π stacking interactions that help organize the molecular components. nih.gov The presence of both hydrogen bonding and π-π stacking illustrates how multiple non-covalent forces can work in concert to direct the formation of a specific supramolecular architecture. nih.gov The interplay between these forces is crucial in controlling the chemo-, regio-, and stereoselectivity in certain chemical reactions. beilstein-journals.org
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the nitrogen atom of a pyridine ring. Aminopyridines are effective halogen-bond acceptors.
A clear example is seen in the co-crystal formed between 1-bromo-3,5-dinitrobenzene and N,N-dimethylpyridin-4-amine. nih.govscispace.com In this structure, a distinct C—Br⋯N halogen bond is present, where the pyridyl nitrogen of the dimethylaminopyridine molecule acts as the halogen-bond acceptor. nih.govscispace.com The interaction is nearly linear, with a C—Br⋯N angle of 175.38°. scispace.com This halogen bond is a primary interaction governing the assembly of the co-crystal, with the Br⋯N distance being significantly shorter than the sum of the van der Waals radii. nih.gov
In reactions involving 4-aminopyridine (B3432731) and interhalogens like iodine monobromide (IBr) or iodine monochloride (ICl), ionic complexes are formed that feature strong N···I⁺···N contacts. acs.orgresearchgate.net An iodonium (B1229267) ion (I⁺) is trapped between the pyridyl nitrogen atoms of two 4-aminopyridine molecules, demonstrating a powerful ion-mediated halogen bond that dictates the formation of the resulting supramolecular network. acs.orgresearchgate.net
| Interaction Type | Donor···Acceptor | Distance (Å) | Angle (°) | Compound System |
| Halogen Bond | C—Br···N | 2.949 | 175.38 | 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine |
| Table 2: Halogen-bond geometry in a co-crystal containing a dimethylaminopyridine derivative. Data sourced from single-crystal X-ray diffraction studies. scispace.com |
Ion-π interactions occur between a cation or anion and the face of an electron-rich π-system. The pyridine ring of this compound can interact with ions, playing a role in molecular recognition and assembly. Cation-π interactions, where a positive charge interacts with the π-electron cloud, are particularly significant and can have binding strengths comparable to hydrogen bonds. nih.gov
A compelling example of this interaction is found in ionic compounds formed from the reaction of 4-aminopyridine with iodine-containing reagents. acs.orgresearchgate.net In the resulting crystal structures, an iodonium cation (I⁺) is effectively trapped between two 4-aminopyridine rings. acs.orgresearchgate.net This arrangement constitutes a strong cation-π interaction, where the positive charge of the iodine ion is stabilized by the π-electron systems of the two aromatic rings. This interaction, in conjunction with the direct N···I⁺ bonds, is a key feature that defines the supramolecular structure of these ionic products. acs.org
Self-Assembly of this compound Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The diverse functional groups on this compound make its derivatives ideal candidates for designing complex, self-assembled systems such as molecular capsules and cages.
Molecular capsules and cages are discrete, three-dimensional structures with an internal cavity capable of encapsulating guest molecules. rsc.org The construction of these architectures often relies on metal-directed self-assembly, where ligands containing coordinating sites, like the pyridyl nitrogen of aminopyridines, are combined with metal ions to form well-defined polyhedral structures. nih.govtheunchainedlibrary.com
Pyridine-amide based ligands, which share functional similarities with derivatives of this compound, have been extensively used to generate a variety of discrete supramolecular assemblies. nih.gov The structural flexibility of these ligands and their ability to coordinate with metal ions are key to forming topologies like molecular cages. nih.gov For example, ligands containing pyridine moieties can be combined with copper(II) salts to form octameric coordination complexes that self-assemble into a capsule capable of trapping four pyridine guest molecules within its cavity. scispace.com Similarly, other systems have been designed where multiple components are linked through a combination of hydrogen bonding and metal coordination to create reversible capsules for recognizing and releasing specific guest molecules. nih.gov While specific examples utilizing this compound itself are not prominent, its structural motifs are highly suitable for application as a building block in the rational design of such advanced supramolecular hosts.
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Despite this potential, a detailed search of published literature did not yield specific examples of coordination polymers or MOFs constructed using this compound as a primary building block. Research in this area has often utilized other substituted pyridine or amine-functionalized organic linkers to create frameworks with applications in gas storage, separation, and catalysis. mdpi.com
Synthesis of Interlocked Molecules (e.g., Rotaxanes, Catenanes)
Mechanically interlocked molecules, such as rotaxanes and catenanes, are complex architectures where components are linked by mechanical bonds rather than covalent bonds. Their synthesis often relies on templating effects, where non-covalent interactions guide the assembly of the components before the final covalent reaction that traps the structure. Amine and ammonium (B1175870) functionalities are frequently used as recognition sites or templating stations in the synthesis of rotaxanes. manchester.ac.ukutb.cz
The this compound moiety, with its potential for protonation to form an ammonium center, could theoretically serve as a recognition site for macrocyclic components like crown ethers or cucurbiturils. However, there is currently no specific research in the scientific literature detailing the use of this compound in the synthesis of rotaxanes or catenanes.
Crystal Engineering and Solid-State Chemistry
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state materials with desired properties. The arrangement of molecules in a crystalline lattice is governed by a hierarchy of non-covalent forces, including hydrogen bonds, halogen bonds, and π–π stacking interactions.
Design and Synthesis of Crystalline Lattices Incorporating this compound Moieties
While the crystal structure of this compound itself is not reported in the surveyed literature, extensive crystallographic data is available for its close structural analogue, 6-methylpyridin-3-amine. researchgate.net This related compound provides significant insight into the potential solid-state behavior. The crystal structure of 6-methylpyridin-3-amine reveals a monoclinic system, space group P21/n. researchgate.net The synthesis of crystals suitable for X-ray analysis was achieved through the slow evaporation of a methanol (B129727) solution. researchgate.net
Detailed crystallographic data for 6-methylpyridin-3-amine is presented below.
| Parameter | Value |
| Chemical Formula | C₆H₈N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.4240 (17) |
| b (Å) | 7.0560 (14) |
| c (Å) | 10.658 (2) |
| β (°) | 105.23 (3) |
| Volume (ų) | 611.3 (2) |
This data is for the related compound 6-methylpyridin-3-amine. researchgate.net
Role of Weak Intermolecular Interactions in Directing Crystal Packing
In the crystal structure of the analogue 6-methylpyridin-3-amine, the dominant intermolecular interaction directing the crystal packing is the N—H⋯N hydrogen bond. researchgate.net The primary amine group (-NH₂) acts as a hydrogen bond donor, while the pyridine ring nitrogen acts as an acceptor, linking the molecules into chains. researchgate.net This strong, directional interaction is fundamental to the stabilization of the crystal lattice.
For the target compound, this compound, the substitution of hydrogen atoms on the exocyclic amine with methyl groups (-N(CH₃)₂) fundamentally alters its hydrogen bonding capability. This tertiary amine cannot act as a hydrogen bond donor. Consequently, the strong N—H⋯N interactions observed in its analogue would be absent. The crystal packing of this compound would therefore be directed by weaker intermolecular forces. These would likely include:
C—H⋯N interactions: Hydrogen atoms from the methyl groups or the pyridine ring could form weak hydrogen bonds with the nitrogen atoms of neighboring molecules.
π–π stacking: The pyridine rings could stack on top of one another, an interaction common in aromatic compounds.
The replacement of a strong, directional hydrogen bond with a combination of weaker, less directional forces would be expected to result in a significantly different crystal packing arrangement and potentially different physical properties, such as melting point and solubility.
Applications in Advanced Materials Science
The functional groups on this compound give it the potential to be incorporated into more complex materials, such as polymers and liquid crystals, to impart specific properties.
Synthesis of Novel Polymeric Materials and Liquid Crystals
However, a review of the current scientific literature does not provide specific examples of this compound being used in the synthesis of novel polymeric materials or liquid crystals. The development of such materials remains a prospective area for future research.
Functional Materials for Sensing and Recognition
While dedicated research on this compound as a primary component in functional materials for sensing and recognition is not extensively documented, its inherent structural features suggest significant potential in this domain. The aminopyridine scaffold is a well-established platform in the design of chemosensors, and by examining analogous compounds, the prospective role of this compound can be elucidated.
The molecule possesses two key functionalities that are crucial for molecular recognition: the pyridine ring nitrogen and the exocyclic amino group. Both nitrogen atoms can act as Lewis basic sites, making them suitable for coordinating with various analytes, particularly metal ions. Research on other aminopyridine derivatives has demonstrated that both the pyridine and the amino nitrogens can be involved in the complexation of metal ions such as Fe³⁺ and Hg²⁺. researchgate.net This binding event can be transduced into a detectable signal, forming the basis of a sensor.
The electronic properties of this compound are modulated by its substituents. The methyl group at the 6-position and the N,N-dimethylamino group are both electron-donating. The powerful electron-donating nature of the dimethylamino group, in particular, can enhance the fluorescence quantum yield of the pyridine core, a property that is highly desirable for the development of fluorescent chemosensors. researchgate.net The interaction of the nitrogen lone pairs with an analyte can perturb the electronic structure of the molecule, leading to changes in its photophysical properties, such as fluorescence quenching or enhancement, or a colorimetric shift. This principle is the foundation for many "on-off" or "off-on" fluorescent molecular switches. researchgate.net
For instance, a hypothetical sensor incorporating the this compound unit could operate via a photoinduced electron transfer (PET) mechanism. In the free state, the lone pair of electrons on the amino nitrogen could quench the fluorescence of an attached fluorophore. Upon binding of a cation to the amino and/or pyridine nitrogen, this PET process could be inhibited, leading to a "turn-on" fluorescence response.
To illustrate the potential performance of sensors based on the aminopyridine framework, the table below summarizes the characteristics of functional materials derived from related aminopyridine structures. This data provides a benchmark for the prospective development of sensors based on this compound.
Table 1: Performance of Representative Sensors Based on Aminopyridine Scaffolds
| Sensor Compound | Target Analyte(s) | Detection Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Fe³⁺ / Hg²⁺ | Fluorescence Quenching | Not Reported | researchgate.net |
| 3-Aminopyridine (B143674) Salicylidene | Cu²⁺, Al³⁺, Fe³⁺ | Colorimetric/Fluorescent | Not Reported |
Environmental Fate and Green Chemistry Considerations for N,6 Dimethylpyridin 3 Amine
Environmental Degradation Pathways of Pyridine (B92270) Derivatives
The degradation of pyridine and its derivatives in the environment is a complex process influenced by factors such as the nature and position of substituents on the pyridine ring. tandfonline.com Both biological and non-biological mechanisms contribute to their transformation and eventual mineralization.
Microbial metabolism is a primary driver for the degradation of pyridine compounds in soil and aquatic environments. tandfonline.com A diverse range of bacteria, and to a lesser extent fungi, are capable of utilizing pyridine derivatives as a source of carbon, nitrogen, and energy. nih.govresearchgate.net The biodegradability of these compounds is highly dependent on the type and location of substituent groups on the pyridine ring. tandfonline.comnih.gov
Aerobic degradation is the predominant pathway for the breakdown of pyridine and its alkylated derivatives. tandfonline.com Under aerobic conditions, microorganisms often initiate the degradation process through hydroxylation of the pyridine ring, a reaction catalyzed by monooxygenase or dioxygenase enzymes. nih.govnih.gov This initial step increases the reactivity of the aromatic ring, facilitating subsequent ring cleavage. nih.gov For instance, the degradation of some pyridine derivatives proceeds through the formation of hydroxylated intermediates. researchgate.net
Several bacterial genera have been identified as capable of degrading pyridine and its derivatives, including Arthrobacter, Pseudomonas, Nocardia, and Alcaligenes. researchgate.netsemanticscholar.org The metabolic pathways can vary between different microorganisms. Some bacteria degrade pyridine derivatives through the formation of intermediates like 2,5-dihydroxypyridine, which is then further metabolized. nih.govresearchgate.net In some cases, the degradation pathway can lead to the formation of common metabolic intermediates such as succinic acid, which can then enter central metabolic cycles. asm.orgnih.gov
The rate of biodegradation is influenced by the specific substituents on the pyridine ring. For example, pyridine carboxylic acids and mono-hydroxypyridines tend to be more readily degraded than aminopyridines or halogenated pyridines. nih.govasm.org The presence of alkyl groups, such as the two methyl groups in N,6-dimethylpyridin-3-amine, can also influence the rate and pathway of degradation.
Anaerobic degradation of pyridine derivatives is also possible but generally occurs at a slower rate than aerobic degradation. tandfonline.com Under anaerobic conditions, nitrate (B79036) or sulfate (B86663) can serve as electron acceptors for microbial respiration during the degradation process. tandfonline.com The absence of oxygen can be a limiting factor for the biodegradation of these compounds in environments such as polluted groundwater. tandfonline.com
Table 1: Overview of Microbial Genera Involved in Pyridine Derivative Degradation
| Microbial Genus | Degradation Capability | Reference |
| Arthrobacter | Degrades pyridine and hydroxylated derivatives. | researchgate.net |
| Pseudomonas | Metabolizes methylpyridines. | semanticscholar.org |
| Nocardia | Transforms pyridine and pyridine-N-oxide. | semanticscholar.org |
| Alcaligenes | Mineralizes pyridine under denitrifying conditions. | semanticscholar.org |
In addition to biotic processes, abiotic degradation mechanisms can contribute to the transformation of pyridine derivatives in the environment. These processes are particularly relevant in the atmosphere and in sunlit surface waters.
Photochemical Transformations: Pyridine and its derivatives can undergo direct photolysis when exposed to sunlight, particularly at wavelengths above 290 nm. nih.gov The rate and efficiency of photodegradation are dependent on the specific chemical structure and the environmental conditions. For some pyridine derivatives, photolysis can be an important removal mechanism from the atmosphere. nih.gov The presence of other substances in the environment, such as photosensitizers, can also influence the rate of photochemical degradation.
Hydrolysis: The hydrolysis of pyridine itself is generally considered to be a negligible process under typical environmental pH conditions. However, the presence of certain functional groups on the pyridine ring could potentially increase the susceptibility of the molecule to hydrolysis. The amino and methyl groups on this compound are not expected to be readily hydrolyzable.
Table 2: Abiotic Degradation Processes for Pyridine Derivatives
| Degradation Process | Description | Environmental Relevance |
| Photochemical Transformation | Degradation initiated by the absorption of light energy. | Primarily in the atmosphere and sunlit surface waters. nih.gov |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | Generally not a significant pathway for the pyridine ring itself. |
The degradation of pyridine derivatives, whether through biotic or abiotic pathways, results in the formation of various transformation products and metabolites. The identification of these intermediates is crucial for understanding the complete degradation pathway and for assessing any potential risks associated with their formation.
In microbial metabolism, hydroxylated pyridines are common intermediates. researchgate.net For example, the degradation of some pyridines proceeds through 2,5-dihydroxypyridine, which is then subject to ring cleavage. nih.gov The subsequent breakdown of the ring can lead to the formation of aliphatic compounds such as maleamic acid and maleic acid, which are then further metabolized. nih.gov Ultimately, complete mineralization leads to the formation of carbon dioxide, water, and ammonium (B1175870). semanticscholar.org
Photochemical degradation can also lead to a variety of transformation products. The specific products formed will depend on the reaction conditions, including the presence of oxygen and other reactive species. For some aromatic amines, transformation products can sometimes be more toxic than the parent compound, highlighting the importance of understanding the full degradation pathway. nih.gov
Environmental Impact Assessment
Assessing the environmental impact of this compound involves considering its potential fate and transport in different environmental compartments, including the atmosphere, soil, and water.
Once released into the atmosphere, the fate of pyridine derivatives is influenced by processes such as photooxidation and wet or dry deposition. nih.gov Atmospheric dispersion models can be used to predict the transport and concentration of airborne pollutants downwind from a source. wikipedia.org These models incorporate meteorological data and chemical transformation rates to estimate the potential for long-range transport and deposition. wikipedia.orgmdpi.com
The atmospheric lifetime of a pyridine derivative will depend on its reactivity with photochemically generated oxidants, such as hydroxyl radicals. The rate of atmospheric photooxidation for pyridine itself is considered to be slow to negligible. epa.gov The presence of alkyl and amino substituents on the pyridine ring of this compound may influence its atmospheric reactivity.
Pyridine and its derivatives are generally water-soluble, which influences their mobility in soil and aquatic systems. nih.gov The extent to which they sorb to soil and sediment is dependent on factors such as the soil organic carbon content and the pH of the surrounding water. nih.gov As a weak organic base, the speciation of this compound will be pH-dependent. In acidic environments, it will exist predominantly in its protonated, cationic form, which is more likely to adsorb to negatively charged soil particles. nih.gov
The potential for this compound to contaminate soil and groundwater will depend on its persistence and mobility. Rapid biodegradation can limit its leaching potential. tandfonline.com However, in environments where microbial activity is low or where anaerobic conditions prevail, the compound may be more persistent and have a greater potential for transport. tandfonline.com The bioconcentration of pyridine in aquatic organisms is not expected to be a significant process. nih.gov
Ecotoxicity and Potential for Bioaccumulation
Studies on various aminopyridine isomers indicate a range of toxicities to different organisms. For instance, 4-aminopyridine (B3432731) is recognized as highly toxic to birds and moderately toxic to fish and aquatic invertebrates orst.eduherts.ac.uk. The toxicity of aminopyridines to aquatic life can be influenced by environmental factors such as water hardness and temperature researchgate.net. For example, the 96-hour LC50 (the concentration lethal to 50% of the test population) for 4-aminopyridine in channel catfish ranges from 2.43 mg/L in hard water to 4.0 mg/L in soft water orst.eduresearchgate.net.
The potential for bioaccumulation is a key factor in assessing the environmental risk of a chemical. For 2-aminopyridine (B139424), measured Bioconcentration Factors (BCFs) are in the range of 3.0 to 25, which suggests that the potential for bioconcentration in aquatic organisms is low epa.gov. While biodegradation in water may occur, the process can be slow epa.gov. Some aminopyridines are known to be resistant to degradation and can persist in the environment mdpi.com. Given these characteristics among related compounds, this compound could pose a risk to ecosystems if released without appropriate containment and treatment.
| Compound | Organism | Endpoint | Value |
|---|---|---|---|
| 2-Aminopyridine | Photobacterium phosphoreum | EC50 (5-30 min) | 284 mg/L epa.gov |
| Tetrahymena pyriformis (protozoan) | EC50 (60 hr) | 390 mg/L epa.gov | |
| 4-Aminopyridine | Japanese Quail | LC50 (8-day dietary) | 447 ppm orst.edu |
| Mallard Duck | LC50 (8-day dietary) | 722 ppm orst.edu | |
| Bluegill (Lepomis macrochirus) | LC50 (96 hr) | 3.20 - 3.40 mg/L orst.edu |
Green Chemistry Approaches in Synthesis and Application
Green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives to reduce the environmental impact of chemical manufacturing ijarsct.co.in. These principles focus on developing sustainable and efficient processes that minimize waste, reduce energy consumption, and use less hazardous materials nih.govnih.gov.
Development of Sustainable Synthetic Methodologies for this compound
While specific green synthetic routes for this compound have not been detailed in the reviewed literature, a variety of sustainable techniques have been developed for pyridine and aminopyridine synthesis in general. These methodologies could potentially be adapted for the production of this compound.
Key green approaches include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which enhances atom economy and reduces reaction times and waste nih.govnih.gov.
Use of Green Solvents: Replacing traditional volatile organic compounds with more environmentally friendly solvents like water, deep eutectic solvents (DES), or ionic liquids (ILs) can significantly reduce pollution benthamscience.comnih.gov. Solvent-free reactions, where reactants are mixed directly, represent an even greener alternative rsc.orgacs.org.
Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating methods ijarsct.co.innih.gov.
Benign Catalysis: The development of novel catalysts, such as biocatalysts (enzymes), iron-based catalysts, or recyclable solid catalysts, offers alternatives to hazardous or precious metal catalysts, leading to milder and more selective reaction conditions ijarsct.co.inrsc.orgrsc.org.
| Approach | Description | Potential Benefits |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture. | Reduced reaction times, lower energy consumption, often higher yields. ijarsct.co.innih.gov |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by grinding reactants together. | Eliminates solvent waste, simplifies purification, lowers costs. rsc.orgacs.org |
| Catalysis with Ionic Liquids | Ionic liquids can act as both the solvent and the catalyst. | Non-volatile, recyclable, can be tuned for specific reactions. benthamscience.com |
| Biocatalysis | Uses enzymes to catalyze reactions. | High selectivity, mild reaction conditions, derived from renewable resources. ijarsct.co.inrsc.org |
| Base-Promoted Amination in Water | Uses water as a solvent for the amination of halogenated pyridines. | Avoids organic solvents and precious metal catalysts, environmentally benign. nih.gov |
Waste Minimization and Atom Economy Principles
A core tenet of green chemistry is the minimization of waste. Two key metrics for evaluating the efficiency of a chemical reaction in this regard are Atom Economy and the Environmental Factor (E-Factor).
Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product . The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100
Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more efficient and generate less waste researchgate.net. Traditional multi-step syntheses often have poor atom economy due to the use of stoichiometric reagents and the generation of byproducts. For example, a classical synthesis of an aminopyridine might involve steps that generate significant inorganic salt waste, leading to a low atom economy. Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a primary goal of green chemistry researchgate.net.
Waste Minimization is a broader concept that encompasses not only atom economy but also the reduction of all waste streams, including solvents, catalysts, and byproducts from work-up procedures researchgate.net. The E-Factor, which is the ratio of the mass of waste to the mass of the product, is another useful metric. The pharmaceutical and fine chemical industries have historically high E-Factors, highlighting the need for greener synthetic processes researchgate.netfrontiersin.org. Strategies for waste minimization include using catalytic instead of stoichiometric reagents, recycling solvents and catalysts, and designing processes that require fewer purification steps nih.govfrontiersin.org.
Design of Environmentally Benign this compound Derivatives
Another key aspect of green chemistry is the design of chemical products that are effective for their intended purpose while minimizing their toxicity and environmental impact. For a molecule like this compound, this involves considering how its structure could be modified to create more environmentally benign derivatives.
One primary strategy is to design for biodegradability . This can be achieved by incorporating functional groups that are susceptible to enzymatic or hydrolytic cleavage, such as ester or amide linkages researchgate.net. Research on pyridinium-based ionic liquids has shown that introducing an ester side chain can lead to compounds that are classified as 'readily biodegradable' researchgate.netcsic.es. Applying this principle, derivatives of this compound could be designed with functionalities that facilitate their breakdown in the environment, preventing persistence and long-term exposure.
Another approach is to modify the structure to reduce toxicity and bioaccumulation potential . The toxicological profile of a molecule is often related to its reactivity and its ability to cross biological membranes. By carefully modifying substituents on the pyridine ring or the amine group, it may be possible to reduce adverse interactions with biological targets. For example, altering the lipophilicity of the molecule can influence its potential to bioaccumulate in organisms. The goal is to create new compounds that retain the desired chemical function but have an improved environmental and health profile.
Conclusion and Future Research Directions
Synthesis of Key Research Findings on N,6-dimethylpyridin-3-amine
Direct research on this compound is not extensively documented in publicly available scientific literature. However, by examining its structural isomer, 2,6-dimethylpyridin-3-amine, and the general class of pyridine (B92270) derivatives, several key characteristics can be inferred. Pyridine compounds are recognized for their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.com The presence of an amino group and methyl groups on the pyridine ring, as in the case of its isomers, suggests it would serve as a versatile building block in organic synthesis. innospk.com The nitrogen atom in the pyridine ring and the exocyclic amino group provide sites for various chemical modifications, making it a candidate for creating complex molecular architectures.
Table 1: Inferred Properties of this compound based on Analogous Compounds
| Property | Inferred Characteristic | Basis of Inference |
|---|---|---|
| Reactivity | The amino group is likely to be a key site for reactions, enabling the formation of amides, Schiff bases, and other nitrogen-containing functionalities. The pyridine nitrogen can act as a base or a ligand for metal catalysts. | General reactivity of aminopyridines. |
| Synthetic Utility | Potential as a precursor for heterocyclic compounds used in drug development and specialty chemicals. innospk.com | Applications of 2,6-dimethylpyridin-3-amine. innospk.com |
| Physical State | Likely a solid at room temperature, possibly a crystalline powder. | Physical properties of isomers like 2,6-dimethylpyridin-3-amine, which is a yellow powder. innospk.com |
Current Challenges and Existing Knowledge Gaps in this compound Research
The most significant challenge in the study of this compound is the fundamental lack of specific research. This knowledge gap encompasses its basic synthesis, characterization, and reactivity.
Synthesis and Characterization: There is no well-established, high-yield synthesis protocol specifically for this compound. Developing such a method is the first critical step. Following synthesis, a thorough characterization of its physical and chemical properties is necessary.
Regioselectivity: A persistent challenge in pyridine chemistry is controlling the regioselectivity of functionalization reactions. researchgate.netacs.org For this compound, selectively modifying the pyridine ring at a specific position without affecting the amino or methyl groups, or vice versa, would be a significant hurdle to overcome. The inherent electronic properties of the pyridine ring make functionalization at certain positions, particularly the meta-positions, notoriously difficult. researchgate.netacs.orguni-muenster.de
Biological Activity: The biological profile of this compound is entirely unknown. Initial screening for various biological activities would be necessary to identify any potential therapeutic applications.
Emerging Trends in Pyridine Amine Chemistry and Related Fields
The broader field of pyridine chemistry is experiencing significant innovation that could be applied to the study of this compound.
Green Chemistry: There is a growing emphasis on developing environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and more energy-efficient processes like continuous flow chemistry to reduce the environmental footprint of producing pyridine derivatives. mishmashers.com
Advanced Catalysis: The development of novel catalysts is enabling more efficient and selective synthesis of pyridine compounds. mishmashers.com This includes transition-metal catalysts and biocatalytic processes that can achieve high purity and yield while minimizing waste. mishmashers.com
C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for modifying pyridine rings in a more atom-economical way. researchgate.net Recent advancements in this area could provide new routes to synthesize and derivatize this compound. researchgate.net
Promising Avenues for Future Academic Research on this compound
Future research on this compound can be directed toward several promising areas, leveraging the emerging trends in pyridine chemistry.
A key area of future research would be the development of catalysts that can selectively functionalize this compound. This could involve designing catalysts that can differentiate between the various C-H bonds on the pyridine ring, allowing for precise modification of the molecule. Furthermore, creating sustainable catalytic systems, for instance, using earth-abundant metals or recyclable catalysts, would align with the principles of green chemistry.
Pyridine scaffolds are integral to a vast number of pharmaceuticals. nih.govrsc.org Once a reliable synthesis for this compound is established, it could be used as a building block in drug discovery programs. Its specific substitution pattern may offer unique biological activities or improved pharmacokinetic properties compared to other pyridine derivatives. Future research could involve synthesizing a library of compounds derived from this compound and screening them for activity against various diseases. The nitrogen atoms in the molecule are particularly important for interacting with biological targets like proteins and enzymes. drugdiscoverytrends.com
The electronic properties of the pyridine ring make it a suitable component for smart materials and sensors. The this compound molecule could be incorporated into polymers or other materials to create systems that respond to external stimuli such as light, heat, or the presence of specific chemicals. The amino group could serve as a recognition site for detecting certain analytes, making it a candidate for use in chemical sensors.
In-depth Environmental Remediation and Monitoring Strategies
The environmental fate and impact of this compound, a substituted pyridine derivative, necessitate the development of robust remediation and monitoring strategies. Although specific research on this compound is limited, a comprehensive understanding can be extrapolated from studies on related pyridine, aminopyridine, and methylpyridine compounds. The presence of pyridine and its derivatives in the environment is a concern due to their potential toxicity and persistence. mdpi.com This section outlines potential in-depth strategies for the environmental remediation and monitoring of this compound, based on established methods for analogous chemical structures.
Environmental Remediation Strategies
The remediation of sites contaminated with this compound would likely involve a multi-faceted approach, leveraging biological and chemical degradation processes. The selection of a particular strategy would depend on factors such as the concentration of the contaminant, the environmental matrix (soil, water), and site-specific conditions.
Bioremediation
Bioremediation is an environmentally friendly and cost-effective approach that utilizes microorganisms to degrade contaminants. nih.gov Numerous bacteria capable of degrading pyridine and its derivatives have been isolated from soil and sludge, typically utilizing them as a source of carbon and nitrogen. tandfonline.com
Aerobic Biodegradation: Studies have shown that pyridine derivatives are predominantly degraded under aerobic conditions. nih.govresearchgate.net The biodegradation process for pyridines often involves initial hydroxylation of the ring, a step that incorporates oxygen derived from water. tandfonline.com The transformation rate of pyridine derivatives is highly dependent on the type and position of substituents on the pyridine ring. nih.gov For instance, pyridine carboxylic acids and hydroxypyridines are generally more readily degraded than aminopyridines. nih.govresearchgate.net The presence of both amino and methyl groups on this compound suggests that its biodegradability might be slower compared to unsubstituted pyridine. For example, 2-aminopyridine (B139424) has been shown to degrade slowly in soil under both aerobic and anaerobic conditions. epa.gov However, some bacterial strains, such as Gordonia terrea IIPN1, have demonstrated the ability to catabolize pyridine and 4-methylpyridine (B42270). nih.gov
Factors Influencing Bioremediation: The efficiency of bioremediation can be influenced by several factors, including the availability of other carbon and nitrogen sources, pH, and temperature. The presence of co-substrates, such as succinic acid (a photolysis product of pyridine), can accelerate the initial steps of pyridine biotransformation by providing necessary intracellular electron carriers. nih.gov
Table 1: Summary of Bioremediation Studies on Pyridine and Related Compounds
| Compound | Microorganism/System | Key Findings | Reference |
|---|---|---|---|
| Pyridine | Bacillus brevis (immobilized cells) | Capable of degrading 800 ppm of pyridine in 40 hours. | espublisher.com |
| Pyridine | Paracoccus sp. (NJUST30) | Complete removal of 500 mg/L pyridine within 54 hours. | researchgate.net |
| Pyridine and 4-Methylpyridine | Gordonia terrea IIPN1 | Able to utilize pyridine and 4-methylpyridine as sole carbon and nitrogen sources. | nih.gov |
| 4-Aminopyridine (B3432731) | Soil Microbes | Gradual metabolism observed in soil under both aerobic and anaerobic conditions, with a potential lag phase. | epa.gov |
| 2-Aminopyridine | Soil Microbes | Slow degradation in soil, with complete degradation taking longer than 96 days. | epa.gov |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to degrade organic pollutants. nih.gov These methods are particularly useful for treating recalcitrant compounds that are resistant to biological degradation.
Photocatalytic Degradation: This process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with UV or solar light, generates electron-hole pairs. espublisher.comresearchgate.net These charge carriers react with water and oxygen to produce ROS, which then attack and mineralize the organic pollutant. Photocatalysis has been shown to be effective for the degradation of pyridine. researchgate.netmdpi.com For instance, complete degradation of pyridine has been achieved using ZnO under UV light. researchgate.net The efficiency of photocatalysis is influenced by pH, catalyst concentration, and the intensity of the light source. espublisher.commdpi.com For pyridine, slightly alkaline conditions (pH 8) have been found to be optimal for degradation with certain modified catalysts. mdpi.com
Photo-Fenton Oxidation: This AOP involves the use of Fenton's reagent (iron salts and hydrogen peroxide) in conjunction with UV light to generate hydroxyl radicals. It is known to degrade organic contaminants more efficiently than standard Fenton oxidation. nih.gov
Table 2: Overview of Advanced Oxidation Processes for Pyridine Degradation
| Process | Catalyst/Reagents | Key Findings | Reference |
|---|---|---|---|
| Solar Photocatalysis | ZnO | Complete mineralization of pyridine is possible. Optimal conditions for 100 ppm pyridine: pH 8, catalyst concentration 4g/l. | espublisher.com |
| UV Photocatalysis | Pt-ZnO/Al₂O₃ | Achieved 57.7% pyridine removal at pH 4, 160 ppm initial concentration, and 100 g of catalyst. | mdpi.com |
| UV Photolysis | None (UV light only) | Can be coupled with biodegradation to accelerate pyridine transformation; succinic acid is a main product. | nih.gov |
| Fenton Oxidation | FeSO₄ and H₂O₂ | Effective for enhancing the biodegradability of industrial wastewater containing organic pollutants. | researchgate.net |
Environmental Monitoring Strategies
Effective monitoring is crucial for assessing the extent of contamination, tracking the progress of remediation efforts, and ensuring compliance with environmental regulations. The monitoring of this compound in environmental matrices like soil and water would involve sample collection, preparation, and analysis using sensitive analytical techniques.
Sample Preparation and Extraction
The first step in monitoring is the extraction of the target analyte from the environmental sample.
Soil Samples: For soil, methods like ultrasonic extraction can be employed, followed by centrifugation and cleanup steps to remove interfering substances. thermofisher.cn
Water Samples: For aqueous samples, techniques such as distillation or purge-and-trap can be used to isolate pyridine derivatives. nih.gov
Analytical Detection Methods
The most common and reliable techniques for the determination of pyridine and its derivatives in environmental samples are chromatographic methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable alternative to Gas Chromatography (GC) for polar and thermolabile compounds like aminopyridines, as it often does not require a derivatization step. thermofisher.cn It can be coupled with various detectors, such as a UV detector, for quantification.
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC/MS), is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds. cdc.gov For polar compounds, a derivatization step may be necessary to improve volatility and chromatographic performance. thermofisher.cn High-resolution gas chromatography (HRGC) can offer improved resolution and sensitivity. cdc.gov
Detectors: Mass spectrometry (MS) is highly specific and sensitive, making it an ideal detector for environmental analysis. cdc.gov Flame ionization detectors (FID) are also commonly used with GC for their high sensitivity. cdc.gov
Table 3: Analytical Methods for the Determination of Pyridine Derivatives in Environmental Samples
| Analytical Method | Sample Matrix | Sample Preparation | Detection Limit | Reference |
|---|---|---|---|---|
| GC | River Water | Distillation, concentration by evaporation | 1 μg/L | nih.gov |
| GC/MS | Low-level Soil/Sediment | Purge by helium, collection on solid, thermal desorption | 5 μg/L | nih.gov |
| HPLC | Soil | Ultrasonic extraction, cleanup | Not specified, but good recovery (76-101%) demonstrated. | thermofisher.cn |
| HRGC/MS | Indoor Air | Collection on adsorbent resin, thermal desorption | Not specified | nih.gov |
Future Research Directions
While the strategies outlined above provide a strong foundation for addressing potential environmental contamination with this compound, significant research gaps remain. Future research should focus on:
Isolation and Characterization of Degrading Microorganisms: Identifying and isolating microbial strains capable of efficiently degrading this compound.
Elucidation of Degradation Pathways: Investigating the specific metabolic and photocatalytic degradation pathways of this compound to identify intermediate products and assess their potential toxicity.
Optimization of Remediation Technologies: Conducting lab- and pilot-scale studies to optimize the conditions for both bioremediation and AOPs specifically for this compound.
Development of Specific Analytical Methods: Validating and refining analytical methods to achieve low detection limits for this compound and its potential degradation products in complex environmental matrices.
By addressing these research areas, a more complete and compound-specific approach to the environmental management of this compound can be developed.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,6-dimethylpyridin-3-amine with high purity?
- Methodological Answer : The synthesis typically involves alkylation or reductive amination of pyridine precursors. For example, methylation of 6-chloropyridin-3-amine using methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) under reflux in polar aprotic solvents (e.g., DMF) can yield the target compound. Post-synthesis, column chromatography with ethyl acetate/hexane gradients (80:20 to 100% ethyl acetate) is recommended for purification . Alternative routes include halogenation of 4,6-dimethylpyridin-3-amine followed by dehalogenation, though this requires precise temperature control (0–5°C) to avoid overreaction .
Q. How can researchers optimize purification techniques for this compound to achieve >95% purity?
- Methodological Answer : Solvent recrystallization using methanol or ethanol at controlled cooling rates (0.5°C/min) enhances crystal formation. Solubility data for analogous compounds (e.g., 6-chloropyridazin-3-amine in methanol) show temperature-dependent solubility curves, suggesting similar protocols for this compound . For complex impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase (pH 7.0) achieves baseline separation .
Q. What spectroscopic characterization methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Expect signals at δ 2.35 ppm (s, 3H, N-methyl) and δ 2.50 ppm (s, 3H, C6-methyl), with aromatic protons between δ 6.8–7.5 ppm .
- 13C NMR : Methyl carbons appear at ~25–30 ppm, pyridine carbons at 120–150 ppm.
- HRMS : Molecular ion [M+H]+ at m/z 137.1 (C₇H₁₁N₂) confirms the molecular formula .
- IR : N-H stretching at ~3350 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects of N,6-dimethyl substitution influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer : The N-methyl group introduces steric hindrance, reducing nucleophilicity at the amine site, while the C6-methyl group electronically activates the pyridine ring for electrophilic substitution. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/K₂CO₃ (80°C, 12 hr) to functionalize the C2 position. The methyl groups slow reaction kinetics, necessitating longer reaction times compared to unsubstituted analogs .
Q. What strategies can resolve contradictory biological activity data reported for this compound derivatives across different studies?
- Methodological Answer :
- Systematic SAR Studies : Vary substituents at C2 and C4 while keeping N,6-dimethyl constant to isolate electronic vs. steric effects .
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1% v/v) .
- Meta-Analysis : Apply Cochrane systematic review protocols to aggregate data from disparate studies, assessing heterogeneity via I² statistics .
Q. How can computational chemistry be integrated to predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to calculate logP (predicted ~1.8), aqueous solubility (LogS ~-2.1), and blood-brain barrier permeability .
- Docking Studies : Molecular docking with AutoDock Vina into PI3Kα (PDB: 4L23) identifies key interactions (e.g., hydrogen bonds with Val851) to prioritize derivatives for synthesis .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .
Key Notes
- Structural analogs (e.g., 5-bromo-2-chloro derivatives) provide insights into reactivity and bioactivity .
- For industrial translation, explore continuous flow reactors to scale up methylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
